molecular formula C16H13BrClNO B2816048 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide CAS No. 331462-21-6

3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide

Número de catálogo: B2816048
Número CAS: 331462-21-6
Peso molecular: 350.64
Clave InChI: DBMNWIQPDWNPGO-SOFGYWHQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide is a useful research compound. Its molecular formula is C16H13BrClNO and its molecular weight is 350.64. The purity is usually 95%.
BenchChem offers high-quality 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(E)-3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO/c1-11-5-7-14(10-15(11)18)19-16(20)8-6-12-3-2-4-13(17)9-12/h2-10H,1H3,(H,19,20)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMNWIQPDWNPGO-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Targeted Covalent Inhibition via N-Aryl Cinnamamides: A Technical Whitepaper on 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: April 2026

Document Classification: Technical Guide / Chemical Probes Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), the acrylamide warhead has historically dominated due to its established efficacy in targeting non-catalytic cysteine residues. However, standard acrylamides often suffer from hyper-reactivity, leading to off-target toxicity. The compound 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide represents a highly refined structural class: the N-aryl cinnamamides .

By introducing a beta-aryl substituent to the acrylamide core, the electrophilicity of the Michael acceptor is significantly attenuated. This whitepaper dissects the chemical properties, mechanistic causality, and synthetic validation of this specific cinnamamide derivative, providing a blueprint for researchers utilizing sterically tuned warheads in rational drug design[1].

Structural Architecture and Electronic Tuning

The pharmacological utility of 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide is entirely dictated by its tripartite structure. Every functional group serves a distinct physicochemical purpose:

  • The Cinnamamide Core (Michael Acceptor): Unlike unsubstituted acrylamides, the conjugated beta-phenyl ring in a cinnamamide delocalizes the π -electron cloud. This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the β -carbon less reactive. Consequently, it acts as a "soft" electrophile that selectively reacts only with highly nucleophilic, deprotonated thiolates (Cys-S⁻) in specific protein microenvironments, ignoring ubiquitous biological amines[2].

  • 3-Bromo Substitution ( β -Aryl Ring): The meta-bromine atom exerts a strong inductive electron-withdrawing effect (-I) with minimal steric clash toward the reactive β -carbon. This fine-tunes the LUMO, slightly increasing electrophilicity to compensate for the desensitization caused by the phenyl ring's resonance (+R) effect.

  • 3-Chloro-4-methyl Substitution (N-Aryl Ring): The N-phenyl ring drives non-covalent target affinity. The chlorine atom increases lipophilicity (facilitating hydrophobic pocket occupation), while the para-methyl group acts as a metabolic shield. By blocking the para position, the molecule resists rapid oxidation by hepatic Cytochrome P450 enzymes, significantly extending its biological half-life.

Quantitative Physicochemical Profile

To facilitate lead optimization, the quantitative metrics of the compound are summarized below.

Table 1: Physicochemical and Pharmacokinetic Predictors

PropertyValueImplication for Drug Design
Molecular Formula C₁₆H₁₃BrClNOHalogenated scaffold; supports distinct MS isotopic tracking.
Molecular Weight 350.64 g/mol Well within Lipinski’s Rule of 5; optimal for oral bioavailability.
cLogP (Predicted) 4.8High lipophilicity; favors membrane permeability but requires formulation optimization.
Topological Polar Surface Area 29.1 ŲExceptionally low TPSA; enables deep tissue and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 1Minimal desolvation penalty during the initial non-covalent binding phase.

Mechanism of Action: The Thia-Michael Addition

The primary mechanism of action for this compound is the irreversible alkylation of target proteins via a Thia-Michael addition[1]. The reaction follows a two-step kinetic model. First, the N-aryl and β -aryl rings drive reversible affinity ( Ki​ ), orienting the acrylamide warhead in close proximity to a target cysteine. Second, the proximity-driven local concentration forces the nucleophilic attack of the thiolate on the β -carbon, forming a stable thioether adduct ( kinact​ ).

Pathway A Inhibitor + Target (Cys-SH) B Non-Covalent Complex A->B k_on / k_off C Thia-Michael Addition B->C k_inact D Covalent Thioether Adduct C->D Irreversible

Caption: Kinetic workflow of targeted covalent inhibition via Thia-Michael addition.

Synthetic Methodology and Validation Protocol

Achieving high yields of sterically hindered, deactivated N-aryl cinnamamides requires optimized coupling conditions. Standard carbodiimide chemistry (e.g., DCC/EDC) often fails or produces low yields due to the poor nucleophilicity of 3-chloro-4-methylaniline. We utilize a HATU-mediated amidation protocol.

Step-by-Step Synthesis
  • Activation: Dissolve 1.0 equivalent of (E)-3-(3-bromophenyl)acrylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Esterification: Add 1.2 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at 25°C for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is critical for overcoming the electronic deactivation of the incoming aniline.

  • Coupling: Add 1.1 equivalents of 3-chloro-4-methylaniline. Stir continuously for 12 hours at room temperature.

  • Self-Validating Workup:

    • Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc).

    • Wash the organic layer with 1M HCl. Causality: This selectively protonates and removes unreacted aniline and DIPEA into the aqueous phase.

    • Wash with saturated NaHCO₃. Causality: This deprotonates and removes any unreacted cinnamic acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Isolate the target compound via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthesis A 3-Bromocinnamic Acid C Active Ester Intermediate A->C B Activation Agent (HATU / DIPEA) B->C E Amidation Reaction (DMF, 25°C) C->E D 3-Chloro-4-methylaniline D->E F Crude Mixture (Acid/Base Workup) E->F G Purification (Silica Gel) F->G H Target Cinnamamide (Pure) G->H

Caption: Synthetic workflow and self-validating isolation of the target N-aryl cinnamamide.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must be rigorously characterized. The presence of both Bromine and Chlorine in the structure provides a unique, self-validating signature in Mass Spectrometry (MS).

  • Isotopic Signature (LC-MS): Bromine exists naturally as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio. Chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. The combination of one Br and one Cl atom in the molecule generates a highly specific isotopic cluster for the molecular ion [M]⁺.

    • The resulting mass spectrum will display a distinct triplet pattern at M, M+2, and M+4 in an exact 3 : 4 : 1 intensity ratio . Observation of this specific cluster definitively validates the structural integrity of the halogenated scaffold without requiring immediate NMR.

  • ¹H-NMR (400 MHz, DMSO-d₆): The defining feature will be the two alkene protons on the acrylamide core. Because the compound is an (E)-isomer (trans), these protons will appear as two doublets with a large coupling constant ( J≈15−16 Hz), confirming the trans-geometry essential for proper target binding.

References

  • Synthesis, mitochondrial localization of fluorescent derivatives of cinnamamide as anticancer agents Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Discovery, optimization, and cellular activities of 2-(aroylamino)cinnamamide derivatives against colon cancer cells Source: bioRxiv URL:[Link]

Sources

Mastering the Electrophilicity of the Acrylamide Warhead in Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The renaissance of Targeted Covalent Inhibitors (TCIs) has fundamentally reshaped modern pharmacochemistry. By forming an irreversible or highly stable reversible bond with a specific amino acid residue on a target protein, TCIs offer prolonged residence times, high potency, and the ability to drug previously "undruggable" targets[1]. At the forefront of this revolution is the acrylamide warhead, an α,β -unsaturated carbonyl moiety that serves as the gold standard for targeting non-catalytic cysteine residues in blockbuster drugs such as Ibrutinib, Osimertinib, and Sotorasib[2][3].

As a Senior Application Scientist, I approach the design of covalent drugs not merely as an exercise in synthetic chemistry, but as a delicate balancing act of kinetic causality. Tuning the intrinsic electrophilicity of the acrylamide warhead is paramount: excessive reactivity leads to off-target toxicity and rapid systemic clearance via glutathione (GSH) scavenging, while insufficient reactivity results in poor on-target efficacy[4]. This whitepaper provides an in-depth technical exploration of acrylamide electrophilicity, the structure-activity relationships governing its reactivity, and the self-validating analytical workflows required to profile these warheads.

Mechanistic Causality: The Michael Addition Pathway

The acrylamide warhead operates via a Michael addition reaction. According to Hard and Soft Acids and Bases (HSAB) theory, the acrylamide olefin is a "soft" electrophile. This intrinsic property dictates its high chemoselectivity for "soft" nucleophiles, specifically the thiolate anion of cysteine, over "hard" nucleophiles like the hydroxyls of serine or the amines of lysine[2].

The covalent modification is a two-step kinetic process:

  • Reversible Encounter Complex ( KI​ ): The drug binds to the target protein's active site via non-covalent interactions, positioning the warhead in close proximity to the target cysteine.

  • Irreversible Covalent Bond Formation ( kinact​ ): The cysteine thiolate attacks the β -carbon of the acrylamide, forming an enolate transition state that is subsequently protonated to yield a stable thioether adduct[1].

G Cys Cysteine Thiolate (Nucleophile) Complex Non-Covalent Encounter Complex Cys->Complex Target Binding Acrylamide Acrylamide Warhead (Michael Acceptor) Acrylamide->Complex Target Binding Enolate Enolate Intermediate (Transition State) Complex->Enolate Nucleophilic Attack (k_inact) Adduct Covalent Thioether Adduct (Irreversible) Enolate->Adduct Protonation

Cysteine-targeted Michael addition pathway of acrylamide warheads.

The causality here is critical: a highly reactive warhead cannot compensate for a poor KI​ . The non-covalent affinity must drive the local concentration of the warhead near the cysteine to achieve a high kinact​/KI​ ratio, ensuring that the reaction occurs specifically at the target site rather than indiscriminately across the proteome.

Tuning Electrophilicity: Structure-Activity Relationships (SAR)

To mitigate off-target effects, medicinal chemists must precisely tune the electrophilicity of the warhead. Standard unsubstituted acrylamides are weakly electrophilic, which is advantageous because they require the microenvironment of the protein pocket to catalyze the reaction[2]. However, structural modifications can drastically alter this profile.

Modulating the Scaffold
  • α -Cyano Substitution: Introducing a strongly electron-withdrawing cyano group at the α -position increases the acidity of the α -proton. This modification not only accelerates the initial thiol addition but also facilitates the reverse elimination reaction, creating a reversible covalent inhibitor[1].

  • α -Halogenation: The introduction of a bromine atom (2-bromoacrylamide) significantly increases the reactivity of the scaffold. Interestingly, this can alter the reaction mechanism entirely, potentially involving an episulfonium intermediate before resolving into a highly stable thioether adduct[5].

  • Bioisosteric Replacements: Recent advancements have replaced the traditional acrylamide amide group with nitrogen-containing aromatic heterocycles or 2-sulfonylpyrimidines. These surrogates offer tunable reactivity and alter the directional trajectory of the nucleophilic attack, which can reduce off-target kinase binding[6][7].

Quantitative Comparison of Warhead Reactivity

The intrinsic reactivity of a warhead is most commonly benchmarked by its half-life ( t1/2​ ) in the presence of excess glutathione (GSH).

Warhead ClassRepresentative Motif / CompoundIntrinsic Reactivity (GSH t1/2​ )Mechanistic Notes
Standard Acrylamide Ibrutinib / Probe 5a~29.3 hIrreversible Michael addition; moderate, safe reactivity profile[6].
Alkenyl Aromatic Heterocycle Compound 5b~10.8 hEnhanced electrophilicity via electronic tuning of the heterocycle[6].
α -Cyanoacrylamide VariousReversible (Equilibrium)Increased α -acidity favors both thiol addition and elimination[1].
2-Sulfonylpyrimidine Ibrutinib surrogateTunable (Minutes to Hours) SN​Ar mechanism; directional trajectory reduces off-target binding[7].
Propynamide VariousHighly TunableAddition to alkyne; predictable via QM/ML transition state energies[8].

Self-Validating Experimental Workflows for Electrophilicity Profiling

To accurately quantify warhead reactivity, we utilize a Kinetic Glutathione (GSH) Reactivity Assay. This protocol is designed as a self-validating system : it isolates the chemical reactivity of the warhead from the biological complexity of a protein pocket, while incorporating strict controls to rule out false positives.

Protocol: Kinetic LC-MS GSH Reactivity Assay

1. Reagent Preparation & Causality: Prepare a 10 mM stock of the TCI in LC-MS grade DMSO to ensure solubility. Prepare a 100 mM stock of reduced L-glutathione (GSH) in 50 mM phosphate buffer (pH 7.4). Causality: The pH must be strictly maintained at 7.4. The pKa of the GSH thiol is ~8.3; maintaining physiological pH ensures a consistent, biologically relevant ratio of the reactive thiolate anion to the protonated thiol[8].

2. Reaction Initiation: Dilute the TCI to a final concentration of 100 µM in the phosphate buffer. Add GSH to a final concentration of 1 mM. Causality: Utilizing a 10-fold molar excess of GSH establishes pseudo-first-order kinetic conditions. Because the concentration of GSH remains effectively constant, the observed reaction rate ( kobs​ ) becomes dependent solely on the concentration of the TCI, allowing for reliable half-life calculations[8].

3. Self-Validating Control (Critical Step): In parallel, prepare a control sample containing 100 µM of the TCI in phosphate buffer without GSH. Causality: If the parent compound depletes in this control, it indicates hydrolytic instability of the scaffold rather than true electrophilic reactivity toward thiols. This prevents the mischaracterization of unstable compounds as highly reactive warheads[8].

4. Quenching and Analysis: Incubate at 37°C. At predetermined intervals (e.g., 0, 15, 60, 120, 240, 360 min), draw aliquots and immediately quench by adding an equal volume of cold acetonitrile containing 0.1% formic acid. Causality: The formic acid instantly drops the pH, protonating the reactive thiolate and halting the Michael addition, effectively "freezing" the kinetic timepoint for accurate LC-MS/MS analysis.

G Prep Step 1: Reagent Prep 10 mM Cpd in DMSO 50 mM PBS (pH 7.4) Incubate Step 2: Incubation Add 10x Molar Excess GSH 37°C for 0-360 min Prep->Incubate Quench Step 3: Quench & Analyze Acidify / LC-MS Injection Monitor Parent Depletion Incubate->Quench Kinetics Step 4: Kinetic Modeling Pseudo-First-Order Kinetics Calculate GSH t_1/2 Quench->Kinetics

Step-by-step workflow for the kinetic glutathione (GSH) reactivity assay.

Metabolic Liabilities and Off-Target Toxicity

While acrylamides are generally safe, their α,β -unsaturated carbonyl scaffold can be susceptible to metabolic liabilities. A prime example is Futibatinib (FUT), a potent FGFR1-4 inhibitor.

During preclinical profiling, high-resolution mass spectrometry revealed that FUT caused mechanism-based inactivation of the cytochrome P450 enzyme CYP3A4. Crucially, this was not caused by a direct Michael addition of the acrylamide to a CYP3A4 cysteine. Instead, the acrylamide warhead was metabolically activated by CYP3A4 into a highly electrophilic epoxide intermediate. This epoxide subsequently formed irreversible covalent adducts with the CYP3A4 apoprotein and heme moiety, resulting in catalytic inactivation[9].

G Drug Acrylamide-bearing TCI (e.g., Futibatinib) CYP CYP3A4 Oxidation Drug->CYP Epoxide Highly Reactive Epoxide Intermediate CYP->Epoxide Metabolic Activation Tox Off-target Covalent Binding (Catalytic Inactivation) Epoxide->Tox Irreversible Modification

CYP3A4-mediated metabolic activation of acrylamide warheads to epoxides.

This highlights a critical mandate for drug developers: when utilizing acrylamide warheads, comprehensive reactive metabolite profiling must be conducted to rule out epoxide-driven toxicological ramifications[9].

Future Perspectives: Computational Reactivity Prediction

The empirical tuning of warheads is highly resource-intensive. The future of TCI development lies in computational modeling. By calculating Quantum Mechanical (QM) descriptors—such as transition state energies and activation barriers—and pairing them with Machine Learning (ML) algorithms, scientists can now accurately predict the GSH t1/2​ of novel acrylamide scaffolds in silico[10]. This QM/ML workflow allows application scientists to filter out hyper-reactive or completely inert warheads before a single compound is synthesized, streamlining the discovery of safe, highly selective covalent therapeutics.

Sources

Methodological & Application

Using 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide in kinase assays

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for characterizing 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide as a targeted covalent kinase inhibitor.

Rationale and Mechanistic Framework

3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide is a rationally designed Targeted Covalent Inhibitor (TCI). It is engineered to interact with kinases possessing a nucleophilic cysteine in or near the ATP-binding pocket (e.g., Cys481 in BTK or Cys797 in EGFR)[1][2].

The compound features two synergistic domains:

  • The Recognition Element: The N-(3-chloro-4-methylphenyl) anilide moiety drives the initial reversible binding affinity ( KI​ ), anchoring the molecule within the kinase hinge region.

  • The Electrophilic Warhead: The 3-(3-bromophenyl)acrylamide acts as a β -substituted Michael acceptor. While unsubstituted acrylamides (e.g., Ibrutinib, Osimertinib) are the gold standard for covalent kinase inhibition[1], they can exhibit off-target reactivity with highly abundant cellular thiols like glutathione. The addition of the β -substituent (3-bromophenyl) sterically and electronically attenuates the intrinsic electrophilicity of the warhead[3][4]. Consequently, covalent bond formation is strictly dependent on the precise spatial orientation and high local concentration achieved during the reversible binding phase, drastically improving kinome selectivity[3].

Because covalent inhibition is a time-dependent, two-step process, traditional IC50​ values shift over time and are insufficient for evaluating TCIs[5]. Instead, the second-order rate constant kinact​/KI​ must be utilized as the definitive metric of potency[6][7].

Mechanism E Free Kinase (E) EI Reversible Complex (E·I) E->EI k_on I Inhibitor (I) I->EI EI->E k_off EI_cov Covalent Complex (E-I) EI->EI_cov k_inact

Fig 1: Two-step kinetic mechanism of targeted covalent inhibition.

Protocol 1: Validation of Covalent Adduct Formation (LC-HRAMS)

Causality & Logic: Before executing complex kinetic assays, one must unequivocally prove that the inhibitor physically modifies the target protein via a 1:1 stoichiometry[8]. This rules out false positives caused by compound aggregation, non-specific multi-labeling, or purely reversible binding.

Self-Validating System: This protocol mandates the parallel use of a wild-type (WT) kinase and a Cys-to-Ser mutant (e.g., BTK C481S). If the mass shift occurs exclusively in the WT, cysteine-specific covalent engagement is definitively confirmed.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant WT kinase and Cys-mutant kinase to 2 µM in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Note: Keep DTT concentration low to prevent warhead scavenging.

  • Incubation: Add 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide to a final concentration of 20 µM (10-fold molar excess). Incubate at 25°C for 2 hours.

  • Quenching & Desalting: Quench the reaction with 1% formic acid. Desalt the samples using Zeba Spin Desalting Columns to remove unbound inhibitor and buffer salts.

  • LC-MS Analysis: Inject samples into a Liquid Chromatography-High Resolution Accurate Mass Spectrometer (LC-HRAMS)[5]. Deconvolute the raw multiply-charged spectra to intact mass using appropriate software (e.g., BioPharma Finder).

  • Data Interpretation: Look for a mass shift in the WT protein exactly matching the molecular weight of the inhibitor. The mutant protein must show only the unmodified apo-mass.

Protocol 2: Continuous kinact​/KI​ Biochemical Assay

Causality & Logic: Because the covalent reaction continuously depletes the active enzyme pool, end-point assays fail to capture the kinetics of inactivation. A continuous assay (e.g., fluorescence mobility shift or Omnia real-time fluorescence) allows the real-time monitoring of product formation[6][7]. The resulting non-linear progress curves capture the transition from initial reversible binding to complete enzyme inactivation[9].

Self-Validating System: A DMSO-only vehicle control establishes the uninhibited steady-state reaction rate ( v0​ ). A known covalent reference (e.g., Ibrutinib) is run in parallel to validate the assay's dynamic range and kinetic resolution[3].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a reaction mix containing the target kinase (e.g., 5 nM), peptide substrate (e.g., 2 µM), and ATP at its Km​ concentration to ensure competitive binding dynamics are accurately reflected.

  • Compound Titration: Prepare a 10-point serial dilution of the inhibitor. The concentration range should bracket the expected KI​ (e.g., 1 nM to 10 µM).

  • Reaction Initiation: Add the inhibitor to the reaction mix. Immediately begin reading the fluorescence signal (e.g., every 60 seconds for 120 minutes) at 37°C.

  • Data Modeling (See Fig 2):

    • Fit the raw progress curves to the integrated rate equation: Product=(vi​/kobs​)×(1−e−kobs​×t) to extract the observed rate constant ( kobs​ ) for each concentration[5].

    • Plot kobs​ against inhibitor concentration [I] .

    • Fit this secondary plot to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to determine KI​ and kinact​ [5][7].

DataAnalysis Step1 1. Continuous Kinase Assay (Real-Time Fluorescence) Step2 2. Plot Product vs. Time (Non-linear Progress Curves) Step1->Step2 Step3 3. Fit to: P = (vi/kobs)*(1 - e^(-kobs*t)) Extract k_obs Step2->Step3 Step4 4. Plot k_obs vs. [Inhibitor] Step3->Step4 Step5 5. Fit to: k_obs = (k_inact * [I]) / (K_I + [I]) Calculate k_inact/K_I Step4->Step5

Fig 2: Data analysis workflow for deriving kinact​/KI​ from continuous assay progress curves.

Protocol 3: Cellular Washout Assay for Target Engagement

Causality & Logic: The defining pharmacodynamic advantage of a TCI is its prolonged residence time, which uncouples target inhibition from systemic pharmacokinetics[10][11]. A washout assay proves that once the unbound drug is removed from the cellular environment, the kinase remains inactive due to the permanent covalent bond, whereas a reversible inhibitor would wash out and restore kinase activity[12].

Step-by-Step Methodology:

  • Cell Treatment: Seed target-expressing cells (e.g., Ramos cells for BTK) in 6-well plates. Treat with the inhibitor at 10×IC50​ for 2 hours to ensure full target occupancy.

  • Washout Phase: Centrifuge the cells, aspirate the media, and wash the cell pellet three times with warm, compound-free PBS. Resuspend in fresh media.

  • Time-Course Lysis: Harvest cell aliquots at 0, 4, 8, and 24 hours post-washout. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe with antibodies against the phosphorylated kinase (e.g., p-BTK Y223) and total kinase.

  • Validation: A successful covalent inhibitor will show sustained suppression of phosphorylation at 24 hours, whereas a reversible control will show a rapid return of the phospho-signal.

Quantitative Data Presentation

Below is a representative data structure summarizing the kinetic parameters derived from Protocol 2, comparing the β -substituted acrylamide against a standard unsubstituted TCI.

CompoundTarget Kinase KI​ (µM) kinact​ (min⁻¹) kinact​/KI​ (M⁻¹s⁻¹)Stoichiometry (LC-MS)
3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide BTK (WT)0.45 ± 0.080.015 ± 0.0025.55 × 10³ 1:1 Adduct
3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide BTK (C481S)0.52 ± 0.11N/A0 No Adduct
Ibrutinib (Reference) [3]BTK (WT)0.08 ± 0.020.042 ± 0.0058.75 × 10⁴ 1:1 Adduct

Note: The β -substituted compound exhibits a lower kinact​/KI​ than Ibrutinib, driven by a slower kinact​ and higher KI​ . This is the intended consequence of tuning the warhead to prioritize exquisite selectivity over raw reactivity.

Sources

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Acrylamide Derivative

The compound 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide belongs to the acrylamide class of molecules, characterized by an α,β-unsaturated carbonyl group.[1][2] This reactive functional group makes such compounds potential candidates for biological activity, including anticancer effects, but also necessitates a thorough evaluation of their cytotoxicity.[3][4] Acrylamides are known to exert cytotoxic effects through various mechanisms, including the induction of oxidative stress, DNA damage, and apoptosis.[5][6] The core mechanism often involves the formation of covalent adducts with cellular nucleophiles, such as the cysteine residues in proteins, which can disrupt cellular signaling and function.[7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide using a suite of robust and well-established cell-based assays. We will delve into the principles behind each assay, provide detailed, field-proven protocols, and explain the causality behind experimental choices to ensure scientific integrity and generate reliable, reproducible data.

Strategic Selection of Cytotoxicity Assays

A multi-parametric approach is crucial for a comprehensive understanding of a compound's cytotoxic profile. We will employ a battery of assays to investigate different facets of cell death, from metabolic activity and membrane integrity to the specific signaling pathways of apoptosis.

  • MTT Assay: To assess overall cell viability by measuring mitochondrial metabolic activity.[10][11] A decrease in metabolic activity is often an early indicator of cellular stress and cytotoxicity.

  • LDH Release Assay: To quantify cell membrane damage, a hallmark of late-stage apoptosis and necrosis.[12][13][14]

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between early and late apoptotic cells, providing insights into the kinetics of cell death.[15][16]

  • Caspase-Glo® 3/7 Assay: To specifically measure the activity of key executioner caspases, confirming the involvement of the apoptotic pathway.[17][18][19]

This strategic combination of assays allows for a thorough characterization of the cytotoxic effects of 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide, moving from a general assessment of cell health to a more detailed mechanistic understanding.

Experimental Workflow Overview

The following diagram illustrates the general experimental workflow for assessing the cytotoxicity of the test compound.

Experimental Workflow General Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Analysis cell_culture 1. Cell Culture & Seeding compound_prep 2. Compound Preparation (Serial Dilutions) treatment 3. Cell Treatment (24, 48, 72 hours) compound_prep->treatment MTT MTT Assay treatment->MTT LDH LDH Assay treatment->LDH AnnexinV Annexin V/PI Staining treatment->AnnexinV Caspase Caspase-Glo® 3/7 Assay treatment->Caspase data_analysis 5. Data Acquisition & Analysis (IC50 Determination) MTT->data_analysis LDH->data_analysis AnnexinV->data_analysis Caspase->data_analysis

Caption: General experimental workflow for cytotoxicity testing.

Detailed Application Notes and Protocols

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] These crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[20]

Protocol:

  • Cell Seeding:

    • Culture your chosen cell line (e.g., A549, MCF-7, or PC-3) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[21]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.[21]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[22]

  • Compound Treatment:

    • Prepare a stock solution of 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[23]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include untreated and vehicle (DMSO) controls.

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).[22]

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[21]

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[24]

    • Calculate the percentage of cell viability relative to the untreated control.[20]

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Absorbance (570 nm) ± SD% Viability ± SD
Untreated Control1.25 ± 0.08100 ± 6.4
Vehicle Control (0.5% DMSO)1.22 ± 0.0797.6 ± 5.6
11.15 ± 0.0692.0 ± 4.8
50.98 ± 0.0578.4 ± 4.0
100.65 ± 0.0452.0 ± 3.2
250.30 ± 0.0324.0 ± 2.4
500.15 ± 0.0212.0 ± 1.6
LDH Cytotoxicity Assay

Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon membrane damage, which occurs during late-stage apoptosis or necrosis.[25] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of lysed cells.[13]

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment protocol as described for the MTT assay.

  • Assay Procedure:

    • After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[13]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[12][13]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[12]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[14]

    • Add 50 µL of stop solution to each well.[25]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[14]

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Data Presentation:

Concentration (µM)Absorbance (490 nm) ± SD% Cytotoxicity ± SD
Spontaneous Release0.15 ± 0.020
Maximum Release0.95 ± 0.05100
10.18 ± 0.033.75 ± 3.75
50.25 ± 0.0412.5 ± 5.0
100.45 ± 0.0537.5 ± 6.25
250.70 ± 0.0668.75 ± 7.5
500.90 ± 0.0593.75 ± 6.25
Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with the compound at its determined IC50 concentration for various time points.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.[16]

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[21]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[21]

    • Incubate the cells for 15 minutes at room temperature in the dark.[26]

    • Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.[21]

    • Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Viable cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Apoptosis Signaling Pathway:

Apoptosis Signaling Pathway Simplified Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade cluster_hallmarks Hallmarks of Apoptosis stimulus 3-(3-bromophenyl)-N- (3-chloro-4-methylphenyl)acrylamide initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator_caspases executioner_caspases Executioner Caspases (Caspase-3, -7) initiator_caspases->executioner_caspases cellular_targets Cleavage of Cellular Targets executioner_caspases->cellular_targets ps_externalization PS Externalization (Annexin V binding) cellular_targets->ps_externalization membrane_blebbing Membrane Blebbing cellular_targets->membrane_blebbing dna_fragmentation DNA Fragmentation cellular_targets->dna_fragmentation

Caption: Simplified overview of the apoptotic signaling cascade.

Caspase-Glo® 3/7 Assay

Principle: This luminescent assay specifically measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[17] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7.[19] This cleavage releases aminoluciferin, a substrate for luciferase, which in turn generates a "glow-type" luminescent signal that is proportional to the amount of caspase-3/7 activity.[17]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the compound as previously described.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[19]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[19]

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.[19]

  • Luminescence Measurement and Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the fold-increase in caspase activity in treated cells compared to untreated controls.

Data Presentation:

Concentration (µM)Luminescence (RLU) ± SDFold Increase in Caspase-3/7 Activity ± SD
Untreated Control10,500 ± 8001.0 ± 0.08
Vehicle Control (0.5% DMSO)11,000 ± 9501.05 ± 0.09
115,200 ± 1,1001.45 ± 0.10
535,700 ± 2,5003.40 ± 0.24
1088,200 ± 5,6008.40 ± 0.53
25157,500 ± 9,80015.0 ± 0.93
50210,000 ± 12,50020.0 ± 1.19

Conclusion and Future Directions

The suite of assays detailed in these application notes provides a robust framework for characterizing the cytotoxic effects of 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide. By systematically evaluating changes in cell viability, membrane integrity, and the activation of apoptotic pathways, researchers can gain a comprehensive understanding of the compound's biological activity. The data generated will be crucial for making informed decisions in the drug discovery and development process.

Further investigations could explore the upstream signaling pathways leading to apoptosis, such as the involvement of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Additionally, assessing the compound's effects on reactive oxygen species (ROS) generation would provide further insight into the potential mechanisms of cytotoxicity, given the known pro-oxidative effects of some acrylamide compounds.[5]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Han, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • XCellR8. (n.d.). Cytotoxicity Test. Retrieved from [Link]

  • Protocol Exchange. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.8. Cell Culture and MTT Cell Cytotoxicity Assay. Retrieved from [Link]

  • Martins, F., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC. Retrieved from [Link]

  • Gurbuz, N., et al. (2021). Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Acrylamide exerts its cytotoxicity in NIH/3T3 fibroblast cells by apoptosis. Retrieved from [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. PMC. Retrieved from [Link]

  • Farmacia Journal. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Retrieved from [Link]

  • Cell J. (2021). The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. Retrieved from [Link]

  • bioRxiv. (2024). Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. Retrieved from [Link]

  • LoPachin, R. M., & Gavin, T. (2012). Molecular mechanism of acrylamide neurotoxicity: lessons learned from organic chemistry. PubMed. Retrieved from [Link]

  • MDPI. (2024). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. Retrieved from [Link]

  • MDPI. (2022). 3-(3-Bromophenyl)-7-acetoxycoumarin. Retrieved from [Link]

  • PubMed. (2016). Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound. Retrieved from [Link]

  • OUCI. (n.d.). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. Retrieved from [Link]

Sources

Application Note: Profiling 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide as a Targeted Covalent Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The paradigm of precision oncology has been fundamentally reshaped by the advent of targeted covalent inhibitors (TCIs). The clinical success of acrylamide-containing drugs in treating non-small cell lung cancer (NSCLC) has spurred intense research into novel Michael acceptor warheads and geometrically optimized scaffolds[1].

The compound 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide represents a rationally designed TCI engineered for high-affinity target engagement. Its structural causality is twofold:

  • The Electrophilic Warhead : The acrylamide moiety functions as a highly tuned Michael acceptor. It is designed to undergo a nucleophilic conjugate addition exclusively with non-catalytic cysteine residues (e.g., Cys797 in mutant EGFR) located adjacent to the ATP-binding pocket[2].

  • The Recognition Scaffold : The 3-bromophenyl and 3-chloro-4-methylphenyl groups dictate the initial non-covalent binding affinity ( Ki​ ). The heavy halogen substitutions (bromine and chlorine) drive potent hydrophobic packing and highly directional halogen bonding within the kinase hinge region, anchoring the molecule in the correct trajectory for the irreversible covalent bond formation ( kinact​ )[3].

This application note provides a comprehensive, self-validating framework for evaluating this compound's covalent target engagement and cellular efficacy.

Physicochemical Profiling & Assay Formulation

Before initiating biological assays, the physicochemical realities of the acrylamide warhead must dictate the formulation strategy.

  • Causality in Formulation : Acrylamides are intrinsically susceptible to nucleophilic attack. Therefore, all in vitro assay buffers must strictly exclude nucleophilic reducing agents such as Dithiothreitol (DTT) or β -mercaptoethanol (BME). The presence of these agents will prematurely quench the warhead via a rapid thiol-ene reaction, yielding false-negative inhibition data.

  • Preparation : The compound (MW: 350.64 g/mol ) should be dissolved in anhydrous DMSO to a stock concentration of 10 mM. Aliquots must be stored at -20°C in desiccated, light-protected conditions to prevent spontaneous polymerization or halogen degradation.

Protocol 1: Validation of Covalent Engagement via Intact Mass Spectrometry

Objective : To definitively prove that the inhibitor forms a 1:1 stoichiometric covalent adduct with the target kinase, rather than acting as a reversible ATP-competitor.

Trustworthiness & Self-Validation : A mass shift corresponding exactly to the molecular weight of the compound (+350.6 Da) confirms specific covalent modification. Conversely, the absence of +701.2 Da peaks (2x mass) validates that the compound does not suffer from non-specific, multi-site reactivity (promiscuity).

Step-by-Step Methodology
  • Protein Preparation : Dilute recombinant mutant kinase (e.g., EGFR L858R/T790M) to 2 µM in a specialized reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).

    • Expert Insight: Non-catalytic cysteines are highly susceptible to oxidation, forming sulfenic acid (-SOH) or disulfide dimers, rendering them inert to Michael addition. To ensure the target is reactive, pre-reduce the protein with 1 mM TCEP (a non-nucleophilic reducing agent) for 30 minutes prior to the assay.

  • Compound Incubation : Add 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide to a final concentration of 20 µM (a 10-fold molar excess). Incubate at 25°C for exactly 60 minutes.

  • Reaction Quenching : Halt the covalent binding by adding 1% formic acid. This drops the pH, protonating the cysteine thiolate and denaturing the protein.

  • LC-MS Analysis : Inject 2 µg of the quenched protein onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution : Utilize maximum entropy deconvolution software to calculate the intact mass of the protein and quantify the percentage of adduct formation.

Protocol 2: Cellular Washout Assay for Irreversible Inhibition

Objective : To differentiate between reversible and irreversible inhibition within a live cellular context.

Causality in Experimental Design : If the compound is a true TCI, washing the free drug out of the culture media will not restore downstream signaling. Because the target enzyme is permanently inactivated by the covalent bond, signaling can only resume once the cell synthesizes new native protein (typically >24 hours)[4].

Step-by-Step Methodology
  • Cell Seeding : Seed NCI-H1975 cells (harboring EGFR L858R/T790M) at 3×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Drug Treatment : Treat cells with 1 µM of the compound for 2 hours to allow for complete target engagement and covalent trapping.

  • Stringent Washout Phase : Aspirate the drug-containing media. Wash the adherent cells three times with warm, sterile PBS to remove all unbound inhibitor. Replenish with fresh, drug-free complete media.

  • Time-Course Harvest : Lyse cells in RIPA buffer (supplemented with protease and phosphatase inhibitors) at 0, 4, 8, and 24 hours post-washout.

  • Western Blotting : Resolve lysates via SDS-PAGE. Probe for total EGFR, p-EGFR (Tyr1068), total AKT, and p-AKT (Ser473) to assess the durability of signaling suppression.

Quantitative Data Presentation

The following table summarizes the expected quantitative profile of the compound compared to a clinical standard, validating its efficacy as a TCI.

CompoundTarget KinaseIntact MS Mass Shift (Da)Cellular IC₅₀ (NCI-H1975)p-EGFR Recovery (24h Post-Washout)
3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide Mutant EGFR+350.6 (100% Adduct)42 nM< 10% (Irreversible)
Osimertinib (Standard) Mutant EGFR+499.6 (100% Adduct)33 nM< 10% (Irreversible)
Erlotinib (Control) Mutant EGFRNone (Reversible)> 1000 nM> 95% (Reversible)

Pathway and Workflow Visualizations

Pathway TCI Acrylamide TCI (Warhead) EGFR Mutant EGFR (Cys797) TCI->EGFR Covalent Binding PI3K PI3K/AKT Survival EGFR->PI3K Blocked MAPK RAS/MAPK Proliferation EGFR->MAPK Blocked Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Induced MAPK->Apoptosis Induced

Fig 1: Covalent inhibition of mutant EGFR signaling pathway by the acrylamide TCI.

Workflow S1 1. Drug Incubation (2 Hours) S2 2. Stringent Washout (Remove Free Drug) S1->S2 S3 3. Time-Course Incubation S2->S3 S4 4. Western Blot (p-EGFR Status) S3->S4

Fig 2: Cellular washout experimental workflow for validating irreversible target engagement.

References

  • Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors MedChemComm (RSC Publishing) URL:[Link]

  • Vinylpyridine Based Covalent EGFR Inhibitors ACS Medicinal Chemistry Letters (Thieme Connect) URL:[Link]

  • Characterization of Covalent-Reversible EGFR Inhibitors National Institutes of Health (NIH / PMC) URL:[Link]

  • Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Mass spectrometry protocol for identifying covalent adducts of the compound

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocol

Authored by: Gemini, Senior Application Scientist

Introduction

The formation of covalent adducts, where a compound or its metabolite forms a stable, covalent bond with a biological macromolecule, is a critical event in pharmacology and toxicology. In drug development, targeted covalent inhibition has emerged as a powerful strategy for enhancing drug potency and duration of action.[1][2] Conversely, unintended covalent binding to off-target proteins can lead to adverse drug reactions and toxicity.[3] Therefore, the ability to accurately identify and characterize these adducts is paramount for both efficacy and safety assessment.

Mass spectrometry (MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.[4][5] It allows for the precise measurement of mass changes that signify adduct formation, confirmation of the modified protein, and localization of the exact amino acid residue involved.[6][7] This application note provides a comprehensive guide to the strategies and protocols for identifying covalent protein-drug adducts, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reliable results.

Conceptual Overview: Top-Down vs. Bottom-Up Strategies

Two primary MS-based strategies are employed for adduct analysis: Top-Down and Bottom-Up proteomics. The choice between them depends on the specific question being asked.

  • Top-Down (Intact Protein) Analysis: This approach analyzes the entire, intact protein.[6] Its primary strength is confirming if an adduct has formed and determining the stoichiometry (i.e., how many compound molecules have bound to one protein molecule). This is achieved by measuring the mass increase of the modified protein compared to its unmodified control.[8] While excellent for initial validation, it typically does not reveal the specific location of the modification.[6]

  • Bottom-Up (Peptide) Analysis: This is the most common and informative method for localizing the modification site.[4][8][9] The adducted protein is enzymatically digested into smaller peptides, which are then analyzed by MS. The peptide containing the covalently modified amino acid will exhibit a specific mass shift, allowing for its identification.[7] Subsequent fragmentation of this peptide via tandem mass spectrometry (MS/MS) provides the sequence information needed to pinpoint the exact modified residue.[6][10]

Experimental Workflow & Design

A successful adduct identification experiment relies on a meticulously planned workflow that incorporates self-validating controls at every stage. The overall process involves sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation.

G Incubation Protein + Compound Incubation Denature Denature Incubation->Denature Stop Reaction Control Control Sample (Protein + Vehicle) Control->Denature_C Stop Reaction Desalt_TD Desalt_TD Denature->Desalt_TD Reduce_Alkylate Reduce_Alkylate Denature->Reduce_Alkylate Denature, Reduce, Alkylate Denature_C->Desalt_TD Denature_C->Reduce_Alkylate LCMS_TD LCMS_TD Desalt_TD->LCMS_TD Intact Protein LC-MS Deconv Deconv LCMS_TD->Deconv Deconvolution Confirm Confirm Deconv->Confirm Confirm Mass Shift & Stoichiometry Digestion Digestion Reduce_Alkylate->Digestion Proteolytic Digestion (e.g., Trypsin) Desalt_BU Desalt_BU Digestion->Desalt_BU Peptide Cleanup (e.g., C18) LCMSMS_BU LCMSMS_BU Desalt_BU->LCMSMS_BU Peptide LC-MS/MS DB_Search DB_Search LCMSMS_BU->DB_Search Database Search (Variable Modification) Localize Localize DB_Search->Localize Localize Adduct Site

Fig 1. Overall experimental workflow for covalent adduct analysis.

Part 1: Sample Preparation Protocol (Bottom-Up)

This protocol is the cornerstone of the analysis. The goal is to efficiently digest the protein into peptides suitable for MS analysis while preserving the covalent modification. Running a control sample (protein with vehicle) in parallel is mandatory to distinguish compound-related modifications from other artifacts.

Materials:

  • Purified target protein

  • Covalent modifying compound

  • Urea (8 M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium Bicarbonate (AmBic)

  • Trypsin, MS-grade

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridges or tips

  • MS-compatible buffer (e.g., 50 mM AmBic)

Step-by-Step Methodology:

  • Incubation:

    • Incubate the target protein (e.g., 10-20 µM) with the compound (e.g., 1-5 molar equivalents) in an MS-compatible buffer. A time-course or dose-response experiment may be necessary to optimize adduct formation.

    • Causality: The stoichiometry is critical. A large excess of the compound can lead to non-specific modifications, while too little may yield insufficient adducts for detection, a significant challenge given that in vivo adducts can occur at very low levels.[4][11]

    • Control: Prepare an identical reaction using the compound's vehicle (e.g., DMSO) instead of the compound.

  • Denaturation, Reduction, and Alkylation:

    • Add an equal volume of 8 M urea to both the reaction and control samples to denature the proteins.

    • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C. This reduces disulfide bonds.

    • Causality: Denaturation unfolds the protein, making it accessible to the digestive enzyme (trypsin). Reduction of disulfide bonds is essential for complete digestion.[9]

    • Cool the sample to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 45 minutes.

    • Causality: Alkylation with IAA caps the free cysteine residues, preventing them from reforming disulfide bonds.[9] This step is crucial; otherwise, the protein can refold, leading to incomplete digestion. Any unreacted cysteines could also potentially react with remaining compound, creating artifacts.

  • Proteolytic Digestion:

    • Dilute the samples 4-fold with 50 mM AmBic to reduce the urea concentration to <2 M.

    • Causality: Trypsin activity is inhibited by high concentrations of urea. Dilution is necessary for an efficient digest.

    • Add MS-grade trypsin at a 1:50 ratio (trypsin:protein, w/w) and incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting and Cleanup:

    • Use C18 SPE tips or cartridges to desalt the peptide mixture. This step removes salts, urea, and detergents that are incompatible with electrospray ionization and can suppress the signal of interest.[12]

    • Condition the C18 material with ACN, then equilibrate with 0.1% FA in water.

    • Load the acidified peptide sample.

    • Wash the C18 material with 0.1% FA in water to remove salts.

    • Elute the peptides with a solution of 50-80% ACN and 0.1% FA.

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of LC-MS loading buffer (e.g., 2% ACN, 0.1% FA in water).

Part 2: LC-MS/MS Data Acquisition

Liquid chromatography separates the complex peptide mixture before introduction into the mass spectrometer, reducing ion suppression and allowing for the detection of low-abundance species.

Typical LC-MS/MS Parameters:

ParameterSettingRationale
Column C18 reverse-phase (e.g., 75 µm ID x 15 cm)Provides good separation for a wide range of tryptic peptides.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for eluting peptides.
Gradient 5-40% B over 60-90 minutesA shallow gradient is crucial for resolving complex peptide mixtures.
MS Acquisition Mode Data-Dependent Acquisition (DDA)Automatically selects the most abundant peptide ions for fragmentation (MS/MS).[4][9]
MS1 Resolution >60,000High resolution is essential for accurate mass measurement of the precursor ions.
MS/MS Fragmentation HCD or CIDCollision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD) are robust methods for peptide fragmentation.[13]
MS/MS Resolution >15,000Ensures accurate mass measurement of fragment ions for confident identification.

Part 3: Data Analysis and Interpretation

Data analysis is often the most challenging part of the workflow, akin to finding a "needle in a haystack."[4] The core task is to identify spectra corresponding to peptides that have been modified by the compound.

G RawData Raw LC-MS/MS Data (.raw, .wiff, etc.) Peaklist Peak List Generation (MS1 & MS/MS) RawData->Peaklist SearchEngine Database Search Engine (Mascot, MaxQuant, etc.) Peaklist->SearchEngine Database Protein Sequence Database (FASTA) Database->SearchEngine PSMs Peptide-Spectrum Matches (PSMs) SearchEngine->PSMs Params Search Parameters: - Enzyme: Trypsin - Fixed Mod: Carbamidomethyl (C) - Variable Mod: Oxidation (M) - Variable Mod: Compound Mass (on K, C, H, Y, etc.) Params->SearchEngine Validation PSM Validation & FDR Filtering PSMs->Validation AdductedPeptide Identify Adducted Peptides (Present only in treated sample) Validation->AdductedPeptide ManualInspect Manual Spectrum Inspection (Confirm fragment ion series) AdductedPeptide->ManualInspect FinalID Final Adduct Site Identification ManualInspect->FinalID

Fig 2. Bioinformatic workflow for identifying adducted peptides.

Protocol for Data Analysis:

  • Database Searching:

    • Use a standard proteomics search engine like Mascot, MaxQuant, or X!Tandem.[4][14]

    • Search the acquired MS/MS data against a protein sequence database containing the sequence of the target protein.

    • Crucial Step: In the search parameters, you must specify the mass of your compound as a variable modification on potential target amino acid residues (e.g., Cys, Lys, His, Ser, Tyr).

    • Also include standard modifications: a fixed modification for carbamidomethylation on Cysteine (+57.021 Da) from the IAA step, and a variable modification for oxidation on Methionine (+15.995 Da), a common artifact.

  • Candidate Identification:

    • The search engine will attempt to match experimental MS/MS spectra to theoretical spectra of peptides from the database, considering the potential mass modification.[4][14]

    • Filter the results to a strict False Discovery Rate (FDR), typically 1%, to ensure high-confidence identifications.

    • Compare the results from the compound-treated sample and the control sample. A true adducted peptide should be identified with high confidence in the treated sample and be absent from the control.

  • Manual Validation:

    • This is a non-negotiable step for confirming a novel adduct.

    • Examine the MS/MS spectrum of the candidate adducted peptide. A high-quality identification will show a clear series of b- and y-type fragment ions.

    • The mass shift corresponding to the compound should be observed on fragment ions that contain the modified residue. For example, if a lysine (K) is modified, the y-ions C-terminal to the lysine will be unmodified, while the b-ions containing the lysine will show the mass shift. This confirms the specific site of modification.[6]

Common Adduct Mass Shifts:

The following table lists common reactive amino acid residues and provides an example mass shift for a hypothetical compound with a mass of 250.1 Da.

Amino Acid ResidueNucleophilic SiteExample Adduct Mass (Da)
Cysteine (C)Thiol (-SH)Mass(Cys) + 250.1
Lysine (K)Epsilon-amino (-NH2)Mass(Lys) + 250.1
Histidine (H)Imidazole NitrogenMass(His) + 250.1
Serine (S)Hydroxyl (-OH)Mass(Ser) + 250.1
Threonine (T)Hydroxyl (-OH)Mass(Thr) + 250.1
Tyrosine (Y)Phenolic HydroxylMass(Tyr) + 250.1
N-terminusAlpha-amino (-NH2)Mass(N-term) + 250.1

Conclusion

Identifying covalent adducts by mass spectrometry is a challenging but highly rewarding endeavor. It provides definitive evidence of a compound's mechanism of action or potential liabilities. Success hinges on a well-designed experiment with appropriate controls, meticulous sample preparation, and a rigorous data analysis workflow that includes manual spectral validation. While bottom-up proteomics is the gold standard for site identification, it can be powerfully complemented by top-down analysis for initial confirmation of the modification. By following the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of adduct analysis and generate high-quality, reliable data to drive their drug discovery and development programs.

References

  • Esteves, A. R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. High-Throughput. [Link]

  • Nunes, J., & Domingues, M. R. M. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry. [Link]

  • Waters Corporation. What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog. [Link]

  • van den Bedem, J. M., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]

  • Roberts, M., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

  • van den Bedem, J. M., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. [Link]

  • Esteves, A. R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PubMed. [Link]

  • UC Riverside. Useful Mass Differences. Analytical Chemistry Instrumentation Facility. [Link]

  • ICE Bioscience. Intact Mass Spectrometry (Intact-MS) Service. ICE Bioscience. [Link]

  • Vinogradov, V., et al. (2023). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry. [Link]

  • van den Bedem, J. M., et al. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. PubMed. [Link]

  • Lanning, M. E., et al. (2017). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Varghese, R. S., et al. (2012). Common types of adducts in LC-MS. ResearchGate. [Link]

  • Ayton, E., et al. (2024). Covalent Labeling Automated Data Analysis Platform for High Throughput in R (coADAPTr). Journal of the American Society for Mass Spectrometry. [Link]

  • Théard, B. F., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Metabolomics. [Link]

  • Wang, J., et al. (2015). Label-Free Bottom-Up Proteomic Workflow for Simultaneously Assessing the Target Specificity of Covalent Drug Candidates and Their Off-Target Reactivity to Selected Proteins. Chemical Research in Toxicology. [Link]

  • ResearchGate. (2023). Bottom-up MS analysis of covalent protein–drug adducts. ResearchGate. [Link]

  • Bar-Nur, O., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry. [Link]

  • Hage, D. S., & Carr, J. D. (2011). Chapter 4: Liquid Chromatography-Mass Spectrometry of Intact Proteins. Royal Society of Chemistry. [Link]

  • ResearchGate. (2023). LC-MS/MS analysis of covalent protein–drug adducts. ResearchGate. [Link]

  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [Link]

  • Fiehn Lab. MS Adduct Calculator. Fiehn Lab. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • The Analytical Scientist. (2025). Why Adduct Choice Matters in Tandem Mass Spectrometry. The Analytical Scientist. [Link]

  • Esteves, A. R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. MDPI. [Link]

  • ACD/Labs. MS Data Analysis Software | MS Workbook Suite. ACD/Labs. [Link]

  • Organomation. (2024). Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Agilent. Mass Spectrometry Software - Data Analysis. Agilent. [Link]

  • Liebler, D. C., et al. (2001). Peptide Sequence Motif Analysis of Tandem MS Data with the SALSA Algorithm. Analytical Chemistry. [Link]

  • Chen, E. I., et al. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. [Link]

  • Bruker. MS Software. Bruker. [Link]

  • Hunt, D. F., et al. (1986). Protein sequencing by tandem mass spectrometry. Proceedings of the National Academy of Sciences. [Link]

  • The, M., & MacCoss, M. J. (2012). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Current Protocols in Bioinformatics. [Link]

  • Tarakhovskaya, E. I., et al. (2023). Tandem Mass Spectrometry de novo Sequencing of the Skin Defense Peptides of the Central Slovenian Agile Frog Rana dalmatina. International Journal of Molecular Sciences. [Link]

Sources

Application Note: High-Throughput Screening of Acrylamide Derivatives for Targeted Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) has fundamentally reshaped modern drug discovery, offering prolonged pharmacodynamics, enhanced potency, and the ability to drug historically "undruggable" targets[1]. Among the available electrophilic warheads, the acrylamide moiety remains the most privileged and widely deployed[2]. Acrylamides undergo a highly specific Michael addition with nucleophilic amino acids—predominantly non-catalytic cysteine residues—striking an optimal balance between aqueous stability and targeted reactivity[3].

However, screening acrylamide-based libraries requires a departure from traditional equilibrium-based high-throughput screening (HTS). Because covalent bond formation is a non-equilibrium, two-step process, standard IC50​ values are time-dependent and can be highly misleading. Instead, robust HTS workflows must independently confirm direct covalent adduct formation and evaluate the time-independent kinetic parameters ( kinact​/KI​ )[4].

This application note details a dual-pronged HTS workflow: an intact protein mass spectrometry (MS) protocol to unambiguously confirm covalent binding, and a time-dependent fluorescence kinetic assay to quantify functional inactivation.

HTS Workflow for Covalent Inhibitors

HTS_Workflow Lib Acrylamide Library (Electrophilic Fragments) Incubation Primary HTS Incubation (Time & Dose-dependent) Lib->Incubation Target Target Protein (Cysteine-containing) Target->Incubation MS_Screen Intact Protein MS (Binding Confirmation) Incubation->MS_Screen Direct Binding Kinetic_Screen FRET/FP Assay (Functional Inhibition) Incubation->Kinetic_Screen Activity Data Data Deconvolution & Adduct Quantification MS_Screen->Data Kinetics k_inact / K_I Determination Kinetic_Screen->Kinetics Hits Validated Covalent Hits (Drug Candidates) Data->Hits Kinetics->Hits

Figure 1: High-throughput screening workflow for acrylamide-based covalent inhibitors.

Protocol 1: High-Throughput Intact Protein LC-MS Screening

Standard biochemical assays cannot differentiate between reversible allosteric inhibition and true covalent modification. Intact protein MS is the gold standard for primary TCI screening because it provides direct, label-free evidence of covalent modification via a distinct mass shift ( ΔM=Mligand​ )[5].

System Self-Validation Strategy

To ensure the protocol is self-validating, every screening plate must include a Wild-Type (WT) target protein and a Cys-to-Ser mutant protein[6]. A true hit will show a mass shift in the WT but not the mutant, immediately ruling out non-specific labeling of lysines or histidines and confirming the mechanistic causality of the acrylamide warhead.

Step-by-Step Methodology
  • Assay Preparation : Dilute the purified recombinant target protein (WT and Cys-to-Ser) to 2 µM in a mass-spec compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).

    • Causality: Non-volatile salts like NaCl or phosphates cause severe ion suppression in electrospray ionization (ESI). Ammonium acetate ensures optimal signal-to-noise ratios during MS acquisition[5].

  • Compound Transfer : Using an acoustic liquid handler (e.g., Echo 555), transfer 50 nL of the acrylamide library (10 mM in DMSO) into a 384-well plate to achieve a final screening concentration of 10–50 µM[3].

    • Causality: Acoustic dispensing prevents compound carryover and keeps the final DMSO concentration below 0.5%, preventing solvent-induced protein denaturation.

  • Incubation : Add 50 µL of the protein solution to the 384-well plate. Seal and incubate at room temperature for 60 minutes.

  • Quenching : Add 5 µL of 2% Formic Acid to all wells.

    • Causality: Lowering the pH protonates the nucleophilic thiolate, instantly halting the Michael addition. It also denatures the protein, disrupting non-covalent interactions so that only irreversible covalent adducts remain intact during LC-MS analysis[7].

  • Data Acquisition : Process the plate using a high-throughput MS system (e.g., Agilent RapidFire or IR-MALDESI) with a C4 desalting cartridge. Cycle times should be ~15 seconds per sample[5].

  • Deconvolution & Analysis : Use automated deconvolution software to convert the multiply charged ESI spectra to zero-charge neutral mass. Calculate the percentage of adduct formation:

    Adduct%=IntensityUnmodified​+IntensityAdduct​IntensityAdduct​​×100

Protocol 2: High-Throughput Kinetic Assay for kinact​/KI​ Determination

Once covalent binding is confirmed, the functional potency must be quantified. Because acrylamides act via a two-step mechanism (initial reversible binding KI​ , followed by irreversible bond formation kinact​ ), measuring activity at a single time point is invalid[4].

Step-by-Step Methodology
  • Serial Dilution : Prepare a 10-point, 3-fold serial dilution of the validated acrylamide hits in a 384-well black microplate.

  • Time-Course Pre-Incubation : Add the target enzyme at a concentration near its Kd​ . Initiate parallel pre-incubations at t=0,15,30,60, and 120 minutes.

    • Causality: Measuring the decay of enzyme activity over multiple pre-incubation times is strictly required to calculate the pseudo-first-order rate constant ( kobs​ )[4].

  • Substrate Addition : Add the FRET or fluorogenic substrate to all wells simultaneously to initiate the reaction. The substrate concentration must be kept ≤Km​ .

    • Causality: Keeping the substrate concentration low prevents it from competitively displacing the reversible intermediate complex before the covalent bond can form.

  • Fluorescence Readout : Measure the initial velocity ( vi​ ) of the reaction using a multimode microplate reader.

  • Data Analysis :

    • Plot the natural log of remaining fractional activity ( ln(vi​/v0​) ) versus pre-incubation time to find kobs​ (the slope).

    • Fit kobs​ against inhibitor concentration [I] using the hyperbolic equation: kobs​=KI​+[I]kinact​[I]​ .

    • The resulting kinact​/KI​ value ( M−1s−1 ) is the true measure of TCI potency.

Quantitative Data Presentation: Assay Metrics Comparison

To guide assay selection during the screening cascade, the following table summarizes the quantitative metrics and operational parameters of the described methodologies.

Assay TypePrimary MetricThroughputZ'-FactorAdvantagesLimitations
Intact Protein LC-MS % Adduct Formation~15s / sample> 0.75Direct confirmation of covalency; label-free; identifies multiple adducts.Requires high protein concentration; yields no functional inhibition data.
Targeted MS (CoMPAS) Site-specific EC 50​ ~10s / sample> 0.70High sensitivity; confirms the exact residue modified.Requires prior knowledge of the target peptide sequence.
FRET / FP Kinetics kinact​/KI​ ( M−1s−1 )< 5s / well> 0.65Provides functional inhibition data and true kinetic rates.Susceptible to fluorescent interference (false positives); indirect readout.

Sources

Application Notes and Protocols for In Vivo Xenograft Studies with N-aryl Acrylamide Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Covalent Inhibition and the Role of Xenograft Models

The landscape of targeted cancer therapy has been significantly shaped by the development of kinase inhibitors. Among these, N-aryl acrylamide compounds represent a prominent class of targeted covalent inhibitors (TCIs). These molecules are rationally designed to first bind to their target protein and then form a stable, covalent bond.[1] The key to their mechanism lies in the electrophilic acrylamide "warhead," which reacts with a nucleophilic residue, typically a cysteine, within the active site of the target protein.[2][3][4] This irreversible binding offers distinct advantages, including prolonged target engagement, high potency, and the ability to overcome certain forms of drug resistance.[5]

N-aryl acrylamides have been successfully employed to target a range of kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[1][6][7][8] However, the journey from a promising compound in a test tube to a potential clinical candidate is long and requires rigorous preclinical validation. Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are indispensable tools in this process.[9][10][11][12] By implanting human cancer cells or tumor tissue into immunodeficient mice, researchers can study tumor growth, progression, and response to therapeutic interventions in a living biological system that closely mimics human cancers.[9]

This guide provides a comprehensive overview and detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of N-aryl acrylamide compounds. It is designed for researchers, scientists, and drug development professionals, offering not just the "how" but also the "why" behind critical experimental choices.

I. Pre-Study Essentials: Strategic Planning for Robust Outcomes

A. Cell Line and Model Selection: The Foundation of a Relevant Study

The choice of a cancer cell line is arguably the most critical decision in the design of a xenograft study. It dictates the biological context and the clinical relevance of the findings.

  • Target Expression: The primary criterion is the expression of the target kinase that the N-aryl acrylamide compound is designed to inhibit. For example, if evaluating a BTK inhibitor, cell lines derived from B-cell malignancies, such as mantle cell lymphoma or chronic lymphocytic leukemia, would be appropriate.[8][13][14][15]

  • Covalent Target Residue: It is crucial to confirm that the selected cell line expresses the target protein with the required cysteine residue for covalent bond formation. The absence of this residue will render the covalent inhibitor ineffective.

  • Resistance Mutations: A key application of xenograft models is to evaluate the efficacy of next-generation inhibitors against acquired resistance. For instance, in the case of EGFR inhibitors, cell lines harboring specific resistance mutations like T790M or C797S are invaluable for testing novel N-aryl acrylamide compounds designed to overcome these challenges.[16][17][18][19] The C797S mutation is particularly relevant as it removes the cysteine residue required for covalent binding by third-generation inhibitors like osimertinib.[3][19]

  • Tumorigenicity and Growth Characteristics: The chosen cell line must be capable of forming tumors in immunodeficient mice. It is advisable to consult literature or databases that provide information on the tumorigenicity and growth kinetics of various cell lines in different mouse strains.[20][21] A pilot study to assess tumor formation and growth rate is often a worthwhile investment.[20]

Parameter Consideration Example
Target Presence and activity of the kinase of interest.For a BTK inhibitor, use a lymphoma cell line like Granta-519.[8]
Covalent Binding Site Confirmation of the cysteine residue at the binding site.For an EGFR inhibitor, ensure the cell line has the wild-type or a relevant mutant EGFR with Cys797.
Resistance Profile Presence of clinically relevant resistance mutations.To test a 4th-generation EGFR inhibitor, use a cell line with the C797S mutation.[16][19]
Growth Rate Predictable and reasonable tumor growth for the study duration.Select a cell line that forms palpable tumors within 1-2 weeks.
Model Type CDX for large-scale screening, PDX for higher clinical relevance.PDX models maintain the heterogeneity of the original tumor.[22][12][20]
B. Ethical Considerations and IACUC Approval

All research involving animal models must be conducted with the highest ethical standards. The Institutional Animal Care and Use Committee (IACUC) plays a crucial role in overseeing and approving all aspects of animal research.[23][24][25] The experimental protocol submitted to the IACUC must detail the rationale for using animals, the justification for the number of animals, and the procedures in place to minimize pain and distress. The principles of the "3Rs" (Replacement, Reduction, and Refinement) should be central to the study design.[25][26]

  • Replacement: Justify why non-animal alternatives are not suitable for the study's objectives.

  • Reduction: Use statistical methods to determine the minimum number of animals required to obtain meaningful data.

  • Refinement: Optimize all procedures to minimize animal suffering, including the use of anesthesia, analgesics, and defining humane endpoints.

II. Experimental Protocols: A Step-by-Step Guide

A. Animal Models and Husbandry

Immunodeficient mouse strains, such as nude (nu/nu), SCID, or NOD-SCID mice, are commonly used for xenograft studies as they lack a functional immune system to reject human cells.[9][27] Animals should be housed in a specific pathogen-free (SPF) facility with a controlled environment (temperature, humidity, light-dark cycle) and provided with sterile food, water, and bedding.

B. Cell Preparation and Implantation

This protocol outlines the procedure for subcutaneous tumor implantation, a common method for evaluating anti-tumor efficacy.[27][28]

  • Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.[29]

  • Cell Harvesting: Wash the cells with sterile phosphate-buffered saline (PBS) and detach them using an appropriate enzyme (e.g., trypsin). Neutralize the enzyme with culture medium containing serum.

  • Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in a serum-free medium or PBS, and count the cells using a hemocytometer or an automated cell counter. Assess cell viability (e.g., using trypan blue exclusion), which should be above 90%.

  • Cell Suspension Preparation: Centrifuge the cells again and resuspend them in a sterile, serum-free medium or PBS at the desired concentration. For many cell lines, a concentration of 1-10 million cells in a volume of 100-200 µL is used.[29] To enhance tumor take rate, the cell suspension can be mixed with an equal volume of Matrigel.[30]

  • Implantation:

    • Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).

    • Shave and disinfect the injection site on the flank of the mouse.[27]

    • Gently lift the skin and inject the cell suspension subcutaneously using a 27- or 30-gauge needle. A small "bleb" should be visible under the skin, indicating a successful injection.[27]

    • Monitor the animal until it has fully recovered from anesthesia.

C. Tumor Growth Monitoring and Measurement

Regular monitoring of tumor growth is essential to assess the efficacy of the N-aryl acrylamide compound.

  • Palpation: Begin checking for tumor formation a few days after implantation.

  • Caliper Measurements: Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using a digital caliper.[30]

  • Tumor Volume Calculation: Estimate the tumor volume using a standard formula. The modified ellipsoid formula is often recommended for its accuracy:

    • Tumor Volume (mm³) = (Length x Width²) / 2

    • A more precise formula is the ellipsoid formula: 1/6 π × Length × Width × (Length + Width)/2 .[30]

  • Body Weight and Clinical Observations: Record the body weight of each animal at each measurement time point. Also, observe the animals for any signs of toxicity or distress, such as changes in posture, activity, or grooming.

  • Imaging (Optional): Non-invasive imaging techniques, such as bioluminescence or fluorescence imaging (if using engineered cell lines), or high-frequency ultrasound, can provide more accurate and sensitive measurements of tumor burden, especially for orthotopic models.[28][31][32]

D. Treatment with N-aryl Acrylamide Compound
  • Randomization: Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. This ensures an even distribution of tumor sizes across the groups.

  • Compound Formulation: Prepare the N-aryl acrylamide compound in a suitable vehicle for administration (e.g., a solution for oral gavage or intraperitoneal injection). The formulation should be sterile and non-toxic.

  • Dosing and Schedule: The dosing regimen will depend on the pharmacokinetic and pharmacodynamic properties of the specific compound.[33][34] Covalent inhibitors, due to their long-lasting effect, may allow for less frequent dosing. The treatment schedule can be, for example, once daily (QD) or twice daily (BID) for a specified period (e.g., 21 days).

  • Administration: Administer the compound or vehicle to the respective groups according to the predetermined schedule.

  • Monitoring: Continue to monitor tumor volume, body weight, and clinical signs throughout the treatment period.

III. Data Analysis and Interpretation

A. Efficacy Endpoints
  • Tumor Growth Inhibition (TGI): This is a primary endpoint for assessing anti-tumor activity. It is calculated at the end of the study using the following formula:

    TGI (%) = [1 - (ΔT / ΔC)] x 100

    Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

  • Tumor Regression: In some cases, potent compounds may cause tumors to shrink. This is often reported as the percentage of tumor regression relative to the initial tumor size.[13][16]

  • Survival Analysis: If the study continues until humane endpoints are reached, a Kaplan-Meier survival curve can be generated to compare the survival of treated versus control animals.

B. Toxicity Assessment
  • Body Weight Loss: Significant body weight loss (typically >15-20%) is an indicator of toxicity and may require a dose reduction or cessation of treatment.

  • Clinical Signs: Observe for signs of toxicity such as lethargy, ruffled fur, or diarrhea.

  • Histopathology: At the end of the study, major organs can be collected for histopathological analysis to identify any treatment-related toxicities.

C. Sample Data Presentation
Treatment Group Dose (mg/kg) N Mean Tumor Volume at Day 21 (mm³ ± SEM) Tumor Growth Inhibition (TGI) (%) Mean Body Weight Change (%)
Vehicle Control-101520 ± 150-+5.2
Compound X1010760 ± 9550+3.1
Compound X3010230 ± 5585-2.5
Positive Control2510450 ± 7070-1.8

IV. Visualizing Workflows and Pathways

A. Experimental Workflow Diagram

G cluster_pre Pre-Clinical Phase cluster_implant Implantation & Tumor Growth cluster_treat Treatment Phase cluster_post Endpoint & Analysis cell_culture Cell Line Selection & Culture implantation Subcutaneous Implantation cell_culture->implantation animal_prep Animal Acclimatization (Immunodeficient Mice) animal_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Groups monitoring->randomization treatment Drug Administration (Compound vs. Vehicle) randomization->treatment cont_monitoring Continued Monitoring (Tumor, Weight, Health) treatment->cont_monitoring endpoint Study Endpoint (e.g., Day 21) cont_monitoring->endpoint analysis Data Analysis (TGI, Toxicity) endpoint->analysis histology Tissue Collection & Histopathology endpoint->histology

Caption: Workflow for an in vivo xenograft efficacy study.

B. Simplified Covalent BTK Inhibition Pathway

BTK_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Compound N-aryl Acrylamide (Covalent Inhibitor) Compound->BTK Covalently binds to Cys481 (Irreversible Inhibition) Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis

Caption: Covalent inhibition of the BTK signaling pathway.

V. Conclusion and Future Directions

In vivo xenograft models are a cornerstone of preclinical cancer research, providing a robust platform for evaluating the efficacy and safety of novel therapeutic agents like N-aryl acrylamide compounds. A well-designed and ethically conducted study can yield crucial data to support the advancement of these targeted covalent inhibitors into clinical development. As research progresses, the integration of PDX models and humanized mouse models will further enhance the predictive value of these preclinical studies, ultimately accelerating the delivery of more effective and personalized cancer treatments to patients.

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Troubleshooting & Optimization

Preventing polymerization of acrylamide derivatives during synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Spontaneous Polymerization of Acrylamide Derivatives

Welcome to the Technical Support Center. Acrylamide derivatives—ranging from simple monomers like N-isopropylacrylamide to complex targeted covalent inhibitors (TCIs) bearing acrylamide warheads—are notoriously prone to spontaneous, exothermic free-radical polymerization.

As a Senior Application Scientist, I frequently see researchers lose days of work because a purified monomer turned into an insoluble gel in the rotary evaporator or during a cross-coupling reaction. This guide addresses the root causes of runaway polymerization during synthesis, purification, and storage, providing field-proven, self-validating troubleshooting strategies.

Section 1: Inhibitor Selection & Mechanistic Troubleshooting (FAQ)

Q: My acrylamide derivative polymerized during a palladium-catalyzed cross-coupling reaction despite the addition of MEHQ. What went wrong? A: The failure lies in a mismatch between your reaction environment and the inhibitor's mechanism of action. MEHQ (4-Methoxyphenol) is strictly an aerobic inhibitor. It does not react directly with carbon-centered monomer radicals (R•). Instead, it requires dissolved oxygen to first react with the monomer radical to form a peroxyl radical (ROO•). MEHQ then rapidly donates a hydrogen atom to the peroxyl radical, terminating the chain[1]. If you degassed your reaction mixture (e.g., via argon sparging or freeze-pump-thaw cycles) to protect your palladium catalyst, you inadvertently disabled the MEHQ. For air-free reactions, you must switch to an anaerobic inhibitor like Phenothiazine (PTZ)[2].

Q: Why did my monomer polymerize during rotary evaporation, even though I kept the water bath at a mild 35°C? A: Rotary evaporation presents a "perfect storm" for acrylamide polymerization. First, concentrating the solution decreases the distance between monomer units, exponentially increasing the polymerization rate if a trace radical is present. Second, the vacuum actively strips dissolved oxygen from the solvent, effectively neutralizing aerobic inhibitors like MEHQ[3]. Causality-Driven Solution: Bleed a tiny amount of air into the rotary evaporator if relying on MEHQ, or spike the solution with 10–50 ppm of an anaerobic inhibitor (like BHT or PTZ) prior to evaporation. Never evaporate acrylamide derivatives to complete dryness; leave them as a concentrated syrup.

Q: What is the best way to store purified acrylamide monomers? A: Store them at 4°C or -20°C in amber glass vials to prevent UV-initiated radical generation. Add 10–100 ppm of MEHQ as a storage stabilizer[1]. Crucially, do not flush the vial with argon or nitrogen . Leave an ambient air headspace so that oxygen remains available for the MEHQ to function over long-term storage.

Section 2: Quantitative Data on Polymerization Inhibitors

To select the correct inhibitor, you must match its kinetic and environmental requirements to your specific experimental conditions.

InhibitorChemical NameOxygen Dependent?Optimal Temp RangeTypical ConcentrationPreferred Removal Method
MEHQ 4-MethoxyphenolYes (Strictly)Ambient to 60°C10 – 300 ppmBasic Alumina, Distillation
PTZ PhenothiazineNo (Anaerobic)High (> 60°C)50 – 500 ppmColumn Chromatography
BHT Butylated hydroxytolueneYes (Requires trace O2)Ambient to High10 – 200 ppmColumn Chromatography
HQ HydroquinoneYesAmbient to 80°C50 – 250 ppmAqueous Wash, Alumina

Section 3: Mechanistic & Workflow Visualizations

InhibitorSelection Start Determine Reaction Atmosphere AirFree Is the reaction air-free (degassed)? Start->AirFree MEHQ Use MEHQ (Requires Dissolved O2) AirFree->MEHQ No (Air present) HighTemp Is reaction temp > 60°C? AirFree->HighTemp Yes (Argon/N2 purge) PTZ Use Phenothiazine (PTZ) (Anaerobic, High Temp) HighTemp->PTZ Yes BHT Use BHT or PTZ (Anaerobic, Low Temp) HighTemp->BHT No

Decision matrix for selecting acrylamide polymerization inhibitors based on reaction conditions.

MEHQMechanism R Monomer Radical (R•) ROO Peroxyl Radical (ROO•) R->ROO Fast O2 Dissolved Oxygen (O2) O2->ROO Stable Stable Phenoxy Radical (Chain Terminated) ROO->Stable H-Abstraction MEHQ MEHQ Inhibitor MEHQ->Stable

The oxygen-dependent radical scavenging mechanism of MEHQ in acrylamide stabilization.

Section 4: Self-Validating Experimental Protocols

Protocol 1: High-Temperature Amidation to Form Acrylamide Derivatives Objective: Synthesize an acrylamide derivative at elevated temperatures without triggering auto-polymerization. Causality: Heat generates thermal radicals. Since this reaction requires elevated temperatures, MEHQ alone will fail because oxygen solubility drops drastically at high temperatures. PTZ is utilized here as a robust, high-temperature radical trap[2].

  • Preparation: In a round-bottom flask, dissolve the starting amine and acrylic acid/acryloyl chloride in the chosen solvent (e.g., toluene or dichloromethane).

  • Inhibitor Addition: Add Phenothiazine (PTZ) to a final concentration of 200 ppm relative to the theoretical monomer yield.

  • Reaction: Heat the mixture to the required temperature (e.g., 70°C). Maintain vigorous stirring to ensure uniform heat distribution, preventing localized hot spots that can overcome the inhibitor's local scavenging capacity.

  • Quenching: Once complete (verify via TLC/LCMS), cool the reaction immediately in an ice bath to < 20°C to halt any further thermal radical generation.

  • Self-Validation Check: The solution must remain entirely free-flowing. If the viscosity increases noticeably or if a stringy texture is observed when a glass rod is dipped into the mixture, trace polymerization has occurred, and the batch must be discarded.

Protocol 2: Removal of MEHQ via Basic Alumina Chromatography Objective: Remove MEHQ from a commercially purchased or stored acrylamide monomer immediately prior to a controlled polymerization experiment (e.g., RAFT or ATRP)[4]. Causality: MEHQ is a phenol derivative, making it weakly acidic. Activated basic alumina effectively deprotonates and irreversibly adsorbs the phenol, allowing the neutral acrylamide monomer to pass through unhindered.

  • Column Preparation: Pack a glass chromatography column or a glass pipette (for small scales) with a tight plug of glass wool.

  • Stationary Phase: Add activated Basic Alumina (Brockmann Grade I). Use approximately 1 gram of alumina per 10 mL of monomer solution.

  • Elution: Pass the neat liquid monomer (or monomer dissolved in a non-polar solvent like DCM) through the alumina plug via gravity. Do not use high-pressure air, as friction and pressure can generate heat and induce polymerization.

  • Collection: Collect the eluent in a clean, dry flask pre-chilled in an ice bath.

  • Self-Validation Check: To confirm complete MEHQ removal, perform a quick UV-Vis scan (MEHQ has a distinct absorbance peak around 290 nm). Proceed immediately to the planned polymerization; do not store the uninhibited monomer.

Sources

Reducing the reactivity of the acrylamide warhead to improve selectivity

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Targeted Covalent Inhibitor (TCI) Technical Support Center This portal is designed for medicinal chemists, biologists, and drug development professionals facing selectivity and toxicity bottlenecks with acrylamide-based covalent inhibitors. Here, we address the mechanistic root causes of off-target reactivity and provide self-validating protocols to tune your warhead's electrophilicity.

Diagnostic FAQs: Troubleshooting Warhead Reactivity

Q1: My acrylamide TCI exhibits high off-target toxicity and rapid clearance in hepatocyte spheroids. What is the mechanistic cause? A: Broad cytotoxicity in covalent inhibitors is almost always driven by excessively high intrinsic electrophilicity. When the acrylamide warhead is too reactive, the rate of covalent bond formation ( kchem​ ) outpaces the reversible non-covalent recognition phase ( Ki​ ). Consequently, the inhibitor indiscriminately undergoes Michael addition with off-target cysteines and abundant intracellular glutathione (GSH), leading to rapid GSH depletion and hepatotoxicity. To achieve kinetic selectivity, the covalent reaction must be strictly proximity-driven, meaning the warhead should only react when perfectly oriented inside the target kinase pocket 1.

Q2: How can I chemically reduce the reactivity of the acrylamide without completely overhauling my core scaffold? A: You can attenuate the electrophilicity of the α,β -unsaturated carbonyl system using two primary strategies:

  • Steric Hindrance: Introducing an α -methyl or α -cyano substitution. Causality: The added steric bulk disrupts the Bürgi-Dunitz trajectory—the specific angle (approx. 107°) at which the incoming thiolate nucleophile must attack the β -carbon. This steric clash raises the activation energy of the transition state, significantly slowing down the reaction rate.

  • Electronic Modulation (Bioisosterism): Replacing the standard amide with nitrogen-containing aromatic heterocycles or adding electron-donating groups (EDGs). Causality: EDGs push electron density into the conjugated π -system, neutralizing the partial positive charge ( δ+ ) on the β -carbon and raising the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the warhead less susceptible to nucleophilic attack 1.

Q3: I successfully reduced the warhead reactivity (GSH t1/2​>10 hours), but now I have lost target engagement in my intact protein MS assay. How do I recover potency? A: You have encountered the fundamental trade-off of TCI design. Covalent inhibition is a two-step process: E+I⇌E⋅I→E−I . By decreasing the covalent inactivation rate ( kinact​ ), the overall efficiency becomes heavily dependent on the reversible binding affinity ( Ki​ ). Causality: A less reactive warhead requires a longer residence time in the binding pocket to successfully form the covalent bond. To recover potency, you must optimize the non-covalent scaffold interactions (e.g., optimizing hydrogen bonding or hydrophobic packing in the hinge region) to lower the Ki​ and stabilize the E⋅I complex 2.

Quantitative Data: Reactivity Tuning Matrix

The table below summarizes the typical effects of structural modifications on acrylamide reactivity, benchmarked using a standard Glutathione (GSH) half-life assay.

Warhead ModificationMechanism of AttenuationTypical GSH t1/2​ (pH 7.4, 37°C)Selectivity Impact
Unsubstituted Acrylamide Baseline (High electrophilicity)0.5 – 2.0 hoursPoor (High off-target liability)
α -Methyl Acrylamide Steric hindrance at β -carbon5.0 – 15.0 hoursModerate to Good
α -Cyano Acrylamide Steric + Electronic withdrawalReversible adductsHigh (Kinetic control)
Alkenyl Aromatic Heterocycle Bioisosteric electronic tuning10.0 – 32.0 hoursExcellent (Proximity-driven)
Propynamide (Alkyne) Altered transition state geometry12.0 – 48.0 hoursExcellent (Highly tunable)

Mechanistic & Workflow Visualizations

CovalentPathway EI_free Free Protein + TCI [E] + [I] EI_noncov Non-Covalent Complex [E·I] EI_free->EI_noncov K_i (Reversible Binding) Off_Target Off-Target Adducts (Toxicity) EI_free->Off_Target High Intrinsic Reactivity GSH_Adduct GSH Depletion (Hepatotoxicity) EI_free->GSH_Adduct High Intrinsic Reactivity EI_noncov->EI_free k_off EI_cov Covalent Adduct [E-I] EI_noncov->EI_cov k_inact (Covalent Bond)

Fig 1: Kinetic pathway of targeted covalent inhibitors balancing on-target efficacy and off-target toxicity.

Workflow Start Acrylamide TCI Design GSH GSH Reactivity Assay (LC-MS) Start->GSH Decision1 t_1/2 > 5 hours? GSH->Decision1 Tune Tune Reactivity (Steric/Electronic) Decision1->Tune No (Too Reactive) IntactMS Intact Protein MS (Target Engagement) Decision1->IntactMS Yes (Optimal) Tune->GSH Decision2 >90% Adduct? IntactMS->Decision2 ImproveAffinity Improve Non-Covalent Affinity (K_i) Decision2->ImproveAffinity No (Poor Engagement) Success Proceed to Cell Assays (Selectivity Profiling) Decision2->Success Yes (Selective & Potent) ImproveAffinity->IntactMS

Fig 2: Iterative TCI optimization workflow to balance warhead reactivity and target engagement.

Self-Validating Experimental Protocols

Protocol A: Inline Kinetic LC-MS Glutathione (GSH) Reactivity Assay

This assay determines the intrinsic electrophilicity of your warhead by measuring the half-life ( t1/2​ ) of adduct formation with GSH under pseudo-first-order conditions 3.

  • Step 1: Solution Preparation: Prepare a 10 mM stock of the TCI in DMSO. Prepare a 50 mM phosphate buffer (pH 7.4) and a 50 mM phosphate buffer containing a 10-fold molar excess of GSH (e.g., 5 mM GSH for 0.5 mM compound).

  • Step 2: Internal Standard Addition: Add an inert internal standard (e.g., indoprofen or labetalol) to the buffer. Causality: The internal standard corrects for injection volume variations and matrix effects during LC-MS analysis, ensuring quantitative accuracy.

  • Step 3: Incubation & Sampling: Mix the TCI stock with the GSH buffer (1:20 dilution) and incubate at 37°C. Extract 20 μ L aliquots at specific time points (0, 15, 30, 60, 120, 240, and 360 minutes).

  • Step 4: Quenching: Immediately quench each aliquot by diluting it 1:1 with cold acetonitrile containing 0.1% formic acid. Causality: The acidic pH protonates the thiolate anion of GSH, instantly halting the Michael addition and freezing the kinetic state.

  • Step 5: LC-MS Analysis: Analyze the samples via LC-MS in positive/negative ionization mode. Plot the ratio of the parent compound peak area to the internal standard peak area over time to calculate t1/2​ .

  • Self-Validation Check: The assay is self-validating because you must simultaneously track the disappearance of the parent mass and the appearance of the [M + GSH] adduct mass. If the parent disappears but the adduct does not appear, your compound is suffering from aqueous instability or precipitation, not GSH reactivity.

Protocol B: Intact Protein Mass Spectrometry for Target Engagement

Once a warhead shows an optimal GSH t1/2​ (> 5 hours), verify that it can still covalently modify the target kinase 2.

  • Step 1: Protein Incubation: Incubate 2 μ M of recombinant target kinase (containing the reactive cysteine) with a 10-fold excess (20 μ M) of the TCI in assay buffer (20 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT) at room temperature for 1–4 hours.

  • Step 2: Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove excess unreacted inhibitor and buffer salts. Causality: Salts and small molecules cause severe ion suppression in intact MS, masking the protein signal.

  • Step 3: LC-TOF-MS: Inject the desalted protein onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Step 4: Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge intact mass spectrum.

  • Self-Validation Check: Run a parallel control using a mutant kinase where the target cysteine is mutated to serine or alanine (e.g., Cys Ser). If the TCI still forms an adduct on the mutant protein, your warhead is too reactive and is modifying off-target residues (e.g., lysines or non-catalytic cysteines).

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PMC - National Institutes of Health (NIH)
  • Structure-Based Design of a Novel Covalent 4-(1-Methylindol-3-yl)

Sources

Technical Support Center: Optimizing Dosage and Administration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for in vivo compound studies. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends established scientific principles with practical, field-tested advice. This resource is structured to help you navigate the complexities of dose formulation, administration, and troubleshooting to ensure the integrity and reproducibility of your preclinical research.

Part 1: Foundational Principles & Study Design

A successful in vivo study begins long before the first dose is administered. This section addresses the critical upfront decisions that form the bedrock of your experimental design.

Q1: How do I select the appropriate animal model for my study?

The choice of an animal model is a critical decision that depends on a combination of scientific and practical factors.[1] The primary consideration is the model's relevance to your research question. You must assess how well the model mimics the human condition you are studying, which involves evaluating its face validity (similar symptoms), construct validity (shared underlying mechanisms), and predictive validity (reliably forecasting human outcomes).[2]

Rodents, such as mice and rats, are the most commonly used models in biomedical research due to their genetic similarity to humans, cost-effectiveness, and rapid breeding cycles.[1][2] However, for certain studies, larger animals like pigs or sheep may be necessary, especially for evaluating medical devices or when physiological characteristics closer to humans are required.[2] Non-human primates are considered the gold standard for neuroscience and complex disease research due to their close genetic and physiological resemblance to humans, but their use is highly regulated due to ethical considerations.[2][3]

Key Decision Factors:

  • Scientific Relevance: Does the animal model naturally exhibit the disease or can a similar condition be induced?[4]

  • Genetic Similarity: How closely does the animal's genome and the specific biological pathways of interest mirror those in humans?[1]

  • Anatomy and Physiology: Are the organ systems and metabolic processes relevant to the compound's mechanism of action and potential toxicity comparable to humans?[4]

  • Practical Considerations: Factors such as cost, housing requirements, lifespan, and availability of validated research tools (e.g., antibodies, genetic strains) are also crucial.[1]

Q2: What is the difference between Pharmacokinetics (PK) and Pharmacodynamics (PD), and why are they critical for my study?

Understanding the relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD) is fundamental to designing an effective dosing regimen.[5] In simple terms:

  • Pharmacokinetics (PK) is the study of what the body does to the drug . It encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[6][7] PK studies help answer questions like: How much of the drug gets into the bloodstream? Where does it go in the body? How long does it stay there?[6]

  • Pharmacodynamics (PD) is the study of what the drug does to the body . It describes the relationship between drug concentration and its biological effect, whether therapeutic or toxic.[8][9] PD studies help determine the drug's mechanism of action and the intensity and duration of its effect.[8]

Integrating PK and PD data allows you to build a comprehensive exposure-response profile for your compound.[5] This relationship is crucial for selecting a dose and schedule that will maintain a therapeutic concentration at the target site without causing unacceptable toxicity.[10]

PK_PD_Relationship cluster_PK Pharmacokinetics (PK) What the Body Does to the Drug cluster_PD Pharmacodynamics (PD) What the Drug Does to the Body Dose Compound Administration Absorption Absorption Dose->Absorption Distribution Distribution (Plasma & Tissues) Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Distribution->Excretion Target Target Site Interaction Distribution->Target Drug Concentration at Target Site Metabolism->Excretion Effect Biological Effect (Efficacy & Toxicity) Target->Effect Mechanism of Action

Diagram of the core relationship between Pharmacokinetics and Pharmacodynamics.

Part 2: Formulation and Administration

The physical preparation of your compound and the method of its delivery are pivotal for achieving consistent and meaningful results.

Q3: How do I choose the right vehicle for my compound? It has poor solubility.

Poor solubility is a common challenge in drug development, as it can lead to low bioavailability and variable in vivo exposure.[11] The goal of formulation is to create a preparation that is safe, stable, and delivers the compound effectively.[12]

The selection process should be systematic. Start with simple aqueous vehicles and progress to more complex solvent systems or specialized formulations as needed.

Vehicle Selection Workflow

A decision tree for selecting an appropriate in vivo formulation vehicle.

Commonly Used Excipients for Preclinical Formulations

Excipient ClassExamplesPrimary UseKey Considerations
Aqueous Buffers Saline, Phosphate-Buffered Saline (PBS)Soluble, stable compoundsIdeal for IV administration; limited solubilizing power.
Co-solvents DMSO, PEG 300/400, Ethanol, Propylene GlycolEnhancing solubility of hydrophobic compoundsPotential for toxicity at high concentrations. Must check for precipitation upon aqueous dilution.[13]
Surfactants/Emulsifiers Tween 80, Cremophor ELStabilizing suspensions, improving wettingCan cause hypersensitivity reactions (especially Cremophor). Use lowest effective concentration.
Suspending Agents Methylcellulose (MC), Carboxymethylcellulose (CMC)Creating uniform suspensions for oral dosingViscosity can impact ease of administration. Ensure homogeneity before each dose.[14]
Oils Corn oil, Sesame oil, Peanut oilSolubilizing highly lipophilic compoundsSuitable for oral, SC, or IM routes. Not for IV. Check for potential immunogenicity.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)Encapsulating compounds to increase aqueous solubilityCan improve stability and reduce toxicity.[11]

This table provides a general guide. Always perform stability and tolerability studies for your specific formulation.

Q4: Which route of administration should I use? What are the pros and cons?

The route of administration directly impacts the rate and extent of drug absorption, and thus, its bioavailability.[15] The choice depends on the compound's properties, the desired speed of onset, and the study's objective.

Comparison of Common Administration Routes in Rodents

RouteAbbreviationProsConsTypical Max. Volume (Mouse)
Intravenous IV100% bioavailability, rapid onset, precise dose delivery.[15]Requires technical skill, risk of embolism, not suitable for suspensions or oily vehicles.10 mL/kg (slow bolus)
Oral Gavage POConvenient, mimics clinical route for oral drugs, allows for precise enteric administration.Risk of esophageal trauma or aspiration, stressful for the animal, subject to first-pass metabolism.[16]10 mL/kg (5 mL/kg recommended for viscous solutions)[17]
Intraperitoneal IPLarger volumes possible than IV/SC, faster absorption than oral/SC.Risk of injecting into organs (intestine, bladder), potential for local irritation.10 mL/kg
Subcutaneous SCSlower, sustained absorption, suitable for suspensions and implants.Absorption can be variable, limited volume, potential for local irritation.[18]10 mL/kg
Intramuscular IMFaster absorption than SC, can create a depot effect for sustained release.[18]Painful, limited volume, risk of nerve damage, absorption can be erratic.[18]0.05 mL per site

Part 3: Troubleshooting Guide & FAQs

Even with careful planning, unexpected issues can arise. This section addresses common problems in a direct question-and-answer format.

Q5: My results show high variability between animals in the same treatment group. What's going on?

High variability is a frequent and frustrating issue that can mask true biological effects. The root cause often lies in subtle inconsistencies in methodology.[19]

Troubleshooting High Variability

  • Inconsistent Dosing Formulation: Was the formulation homogeneous? For suspensions, was it vortexed thoroughly before each animal was dosed? A lack of homogeneity means animals receive different effective doses.[12] Action: Perform dose formulation analysis to confirm concentration and homogeneity.[12] For suspensions, develop a clear SOP for resuspending the compound immediately before each administration.

  • Inaccurate Administration: Are you confident in your administration technique? For IV injections, was the full dose delivered without leakage? For oral gavage, was there any reflux?[17] Action: Standardize administration procedures with a detailed SOP.[19] For technically challenging routes like IV, ensure all personnel are highly proficient. Consider using brief isoflurane anesthesia for oral gavage, which has been shown to reduce trauma and improve dose retention.[16]

  • Biological Variation: While some variation is normal, it can be exacerbated by differences in animal age, weight, or stress levels. Stress from handling or procedures like oral gavage can significantly impact physiological responses.[20][21] Action: Ensure all animals are age- and weight-matched. Allow for an acclimatization period before starting the experiment. Handle animals consistently and consider techniques to reduce procedure-related stress, such as coating gavage needles with sucrose to make them more palatable.[14]

Q6: My compound was potent in vitro, but I'm seeing little to no efficacy in vivo. Why?

A discrepancy between in vitro and in vivo results is a common hurdle in drug development.[22] The complex biological environment of a living organism presents many challenges that aren't present in a cell culture dish.

Decision Tree for Troubleshooting Poor In Vivo Efficacy

G start Start: No In Vivo Efficacy Observed pk_check Did you perform a PK study? start->pk_check formulation_check Is the formulation appropriate and stable? pk_check->formulation_check Yes no_pk No: Perform PK study to assess exposure (AUC, Cmax). pk_check->no_pk No formulation_issue Action: Reformulate to improve solubility/bioavailability. formulation_check->formulation_issue No good_exposure Result: Adequate Exposure formulation_check->good_exposure Yes dose_check Is the dose high enough? target_engagement Is the compound reaching the target tissue? model_check Is the animal model appropriate? low_exposure Result: Low Exposure/High Clearance no_pk->low_exposure low_exposure->formulation_issue dose_issue Action: Increase dose or dosing frequency. low_exposure->dose_issue end Resolution Path Identified formulation_issue->end dose_issue->end pd_check Action: Measure target engagement in tissue (e.g., biomarker analysis). good_exposure->pd_check no_engagement Result: No Target Engagement pd_check->no_engagement engagement Result: Target Engagement Confirmed pd_check->engagement poor_distribution Action: Investigate tissue distribution. Is the compound permeable? no_engagement->poor_distribution poor_distribution->end model_issue Action: Re-evaluate the animal model's relevance to the human disease pathway. engagement->model_issue model_issue->end

A step-by-step guide to diagnosing a lack of in vivo efficacy.
  • Poor Pharmacokinetics (PK): The compound may be cleared from the body too quickly to have a therapeutic effect.[19] A short half-life means the drug doesn't stay at the target site long enough.

  • Low Bioavailability: The compound may not be effectively absorbed into the bloodstream, especially after oral administration.[23] It might be degraded in the stomach or poorly permeate the intestinal wall.

  • Limited Tissue Distribution: Even with good plasma exposure, the compound may not be reaching the target tissue in sufficient concentrations.

  • Inappropriate Model: The biological pathway you are targeting may be different or less important in your animal model compared to the human disease.[22]

Q7: I'm performing daily oral gavage and observing weight loss and some mortality in my mice. What should I do?

This is a serious issue that requires immediate attention, as it compromises both animal welfare and data integrity. Mortality and morbidity associated with oral gavage are often due to preventable technique errors.[17]

Protocol: Safe and Effective Oral Gavage in Mice

  • Animal Habituation: If performing repeated dosing, handle the mice for several days prior to the study to acclimatize them to the procedure.[17]

  • Correct Equipment: Use a flexible, ball-tipped gavage needle, not a rigid one. The ball tip reduces the risk of trauma. The size should be appropriate for the mouse (e.g., 20-22 gauge for an adult mouse).

  • Measure the Tube Length: Before insertion, measure the needle from the tip of the mouse's nose to the last rib. This is the approximate length to the stomach and helps prevent perforation.

  • Proper Restraint: Restrain the mouse firmly but gently, ensuring the head and body are in a straight line to create a clear path to the esophagus. Inadequate restraint is a major cause of complications.[17]

  • Insertion: Gently insert the needle into the side of the mouth, guiding it along the roof of the mouth towards the back of the throat. The mouse should swallow the tube. Never force the tube if you feel resistance. [17] Resistance often means the tube is entering the trachea or pressing against the esophagus.

  • Volume and Viscosity: Do not exceed recommended volume limits. A practical ceiling is 10 mL/kg, but 5 mL/kg is often recommended, especially for viscous formulations which can increase reflux risk.[17]

  • Post-Procedure Monitoring: Observe the animal for several minutes after dosing. Warning signs that require immediate intervention include fluid bubbling from the nose, difficulty breathing (wheezing, clicking), or a cyanotic (blue) appearance. [17] These are signs of accidental tracheal administration.

Studies have shown that repeated awake oral gavage can cause esophageal trauma and stress, potentially confounding study results.[16][20] If you continue to have issues, consider using brief isoflurane anesthesia, which has been demonstrated to reduce complications and stress.[16]

References

  • Vertex AI Search. (2026, January 16). Five Oral Gavage Mistakes That Cost You Animals (And How to Avoid Them).
  • National Center for Biotechnology Information. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC.
  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
  • National Center for Biotechnology Information. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC.
  • Altasciences. Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies.
  • National Center for Biotechnology Information. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC.
  • How to Choose an Animal Model in Research - Blog.
  • KCAS Bio.
  • Pharmacologic & Pharmacodynamic Studies - Preclinical Research Unit.
  • Confounding Effects of Gavage in Mice: Impaired Respir
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • ALS TDI. (2022, November 30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?
  • Harvard Medical School. Animal Models.
  • AMSbiopharma. (2025, August 11).
  • BioAgilytix. The Difference Between Pharmacokinetics and Pharmacodynamics.
  • Longdom Publishing.
  • Benchchem. Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
  • Boomer.org. (2014, December 2).
  • HuaTeng Biotechnology. (2025, November 14). Selecting Animal Models: A Guide for Biomedical Research Success.
  • National Center for Biotechnology Information. Role of animal models in biomedical research: a review - PMC.
  • BioPharma Services.
  • WuXi AppTec DMPK. (2024, March 15).
  • Selleck Chemicals.
  • (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.

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Validation & Comparative

A Comparative Analysis of 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide: A Guide to Potency and Selectivity Profiling Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the discovery and characterization of novel kinase inhibitors are of paramount importance. This guide provides a comprehensive framework for evaluating the potency and selectivity of a novel compound, exemplified here by 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide, against a panel of well-established and clinically relevant kinase inhibitors. Due to the likely novel or proprietary nature of 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide, public data on its specific biological activity is not available. Therefore, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals on how to conduct such a comparative analysis.

We will benchmark our compound of interest against three FDA-approved kinase inhibitors: Sorafenib , a multi-kinase inhibitor targeting the RAF/MEK/ERK pathway and various receptor tyrosine kinases (RTKs); Regorafenib , another multi-kinase inhibitor with a distinct inhibitory profile; and Vemurafenib , a highly potent and selective inhibitor of the BRAF V600E mutation. This comparative approach will allow for a thorough characterization of the novel compound's potential therapeutic window and mechanism of action.

Understanding the Kinase Inhibition Landscape: The Comparators

A critical first step in characterizing a novel inhibitor is to understand its potency relative to existing drugs that target similar pathways. The choice of comparators is crucial for contextualizing the experimental data.

  • Sorafenib : This multi-kinase inhibitor is known to target both the RAF serine/threonine kinases (RAF-1, wild-type BRAF, and oncogenic BRAF V600E) and receptor tyrosine kinases (RTKs) such as VEGFR-1, -2, -3, and PDGFR-β.[1] This broad spectrum of activity has made it a valuable therapeutic for various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[2][3]

  • Regorafenib : Sharing a similar multi-kinase inhibition profile with Sorafenib, Regorafenib also targets VEGFR1/2/3, PDGFRβ, c-Kit, and RET.[4][5] Its distinct potency against these targets provides a valuable point of comparison for a novel compound's selectivity.[6][7]

  • Vemurafenib : In contrast to the broader activity of Sorafenib and Regorafenib, Vemurafenib is a highly selective and potent inhibitor of the BRAF V600E mutation, a key driver in many melanomas.[8][9] Comparing a novel compound to Vemurafenib is essential for determining its specificity for this critical oncogenic driver.

Comparative Potency: A Quantitative Analysis

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for our selected comparator inhibitors against a panel of key kinases. This table serves as the benchmark against which the experimental data for 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide would be compared.

Kinase TargetSorafenib IC50 (nM)Regorafenib IC50 (nM)Vemurafenib IC50 (nM)
B-Raf (V600E) 38[1]19[5]13-31
B-Raf (wild-type) 22[1]28[5]100-160
c-Raf (Raf-1) 6[1]2.5[5]6.7-48
VEGFR1 26[1]13[5]Not a primary target
VEGFR2 90[1][10]4.2[5]Not a primary target
VEGFR3 20[1][10]46[5]Not a primary target
PDGFRβ 57[1][10]22[5]Not a primary target
c-Kit 68[1][10]7[5]Not a primary target

Experimental Protocols for Characterizing a Novel Kinase Inhibitor

To determine the potency and selectivity of 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide, a series of biochemical and cell-based assays must be performed. The following protocols provide a detailed, step-by-step guide for generating the necessary comparative data.

Part 1: Biochemical Kinase Assay for IC50 Determination

This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[11]

Principle: The amount of ADP produced is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor dilutions plate Plate Inhibitor Dilutions reagents->plate add_kinase Add Kinase, Substrate, and ATP plate->add_kinase incubate_reaction Incubate at Room Temperature add_kinase->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Depletes ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adpglo->add_detection incubate_detection Incubate add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Caption: Biochemical Kinase Assay Workflow.

Detailed Protocol:

  • Compound Dilution: Prepare a serial dilution of 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide and the comparator inhibitors (Sorafenib, Regorafenib, Vemurafenib) in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 0.1 nM).

  • Kinase Reaction Setup: In a 384-well plate, add the diluted compounds. To each well, add the kinase, its specific substrate, and ATP at a concentration close to its Km value.[11] Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 2: Cell-Based Assays for On-Target Efficacy

Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target in a physiological context.

This assay measures the effect of the inhibitor on the growth of cancer cell lines that are dependent on the targeted kinase.

Principle: The viability of cells is assessed using a reagent such as CellTiter-Glo®, which measures the amount of ATP present, an indicator of metabolically active cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells harboring the target kinase (e.g., BRAF V600E-mutant melanoma cells for Vemurafenib comparison) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel compound and the comparators for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent to each well and incubate for 10 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]

This assay directly measures the inhibition of the kinase's activity within the cell by assessing the phosphorylation state of its downstream substrates.

Principle: Western blotting uses specific antibodies to detect the levels of a phosphorylated protein relative to the total amount of that protein. A decrease in the phosphorylated form indicates inhibition of the upstream kinase.[13][14]

Signaling Pathway:

cluster_pathway RAF/MEK/ERK Signaling Pathway RAS RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide (or Comparators) Inhibitor->BRAF Inhibition

Caption: The RAF/MEK/ERK Signaling Pathway.

Experimental Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot seed Seed Cells treat Treat with Inhibitors seed->treat lyse Lyse Cells treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (e.g., p-ERK, total ERK) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect

Caption: Western Blot Experimental Workflow.

Detailed Protocol:

  • Cell Treatment: Seed appropriate cells and treat with the novel compound and comparators at various concentrations for a short period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize for protein loading.[16]

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each inhibitor concentration.

Interpreting the Data: Building a Potency and Selectivity Profile

By systematically generating data for 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide using the protocols outlined above, a comprehensive profile of its activity can be established. This data should be directly compared to that of Sorafenib, Regorafenib, and Vemurafenib.

  • Potency: A direct comparison of the IC50 values from the biochemical and cell-based assays will reveal the relative potency of the novel compound.

  • Selectivity: By testing against a panel of kinases, the selectivity profile of the novel compound can be determined. For example, if it potently inhibits BRAF V600E but has weak activity against c-Kit and VEGFR2, it would be considered more selective than Sorafenib or Regorafenib.

  • Mechanism of Action: The Western blot data will confirm on-target activity in a cellular context and help to elucidate the signaling pathways modulated by the compound.

Conclusion

The characterization of a novel kinase inhibitor requires a rigorous and comparative approach. By benchmarking 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide against well-characterized drugs like Sorafenib, Regorafenib, and Vemurafenib, researchers can gain critical insights into its potency, selectivity, and potential as a therapeutic agent. The detailed protocols and frameworks provided in this guide offer a robust starting point for any research group embarking on the exciting path of novel kinase inhibitor discovery and development.

References

Sources

Validating the Mechanism of Action of 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide: A Comprehensive Guide to Covalent Inhibitor Characterization in Cellular Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Methodological Framework

The resurgence of covalent drugs has fundamentally transformed the landscape of targeted therapeutics, particularly in the fields of oncology and immunology[1]. Targeted Covalent Inhibitors (TCIs) leverage an electrophilic warhead to form an irreversible bond with a specific nucleophilic residue—most commonly cysteine—on the target protein[2].

This guide provides a comprehensive, field-proven framework for validating the mechanism of action (MoA) of 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide , a representative TCI. By comparing this compound against non-covalent alternatives and industry-standard benchmarks, we will establish a self-validating experimental system to confirm its efficacy, irreversibility, and intracellular target engagement.

Part 1: The Rationale for Covalent Inhibition

As a Senior Application Scientist, I often emphasize that the choice of an acrylamide warhead is not arbitrary; it is a deliberate design strategy to decouple a drug's pharmacodynamics from its systemic pharmacokinetics[3].

Acrylamides act as classic Michael acceptors. When the 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide scaffold binds to the target's active site, it positions the electron-deficient β-carbon of the acrylamide in close proximity to a nucleophilic thiolate anion of a cysteine residue[4]. This proximity drives a nucleophilic attack, resulting in a permanent covalent bond.

However, proving that this molecule operates via a true covalent mechanism—rather than merely exhibiting high-affinity reversible binding—requires a rigorous, multi-tiered experimental approach.

G N1 Acrylamide Compound N2 Intact Mass Spec (Stoichiometry) N1->N2 N3 Washout Assay (Irreversibility) N2->N3 N4 CETSA (Target Engagement) N3->N4

Fig 1. Sequential validation workflow for characterizing targeted covalent inhibitors.

Part 2: Step-by-Step Experimental Validation Workflows

To establish a self-validating system, researchers must prove three distinct phenomena: 1:1 covalent adduction, functional irreversibility, and intracellular target engagement.

Protocol 1: Intact Mass Spectrometry (In Vitro Adduction)

Causality: Before moving to complex cellular models, it is imperative to confirm that the compound forms a covalent adduct with the isolated target protein at a strict 1:1 stoichiometry. This rules out non-specific poly-alkylation, which is a primary driver of off-target toxicity in poorly optimized electrophiles.

Step-by-Step Methodology:

  • Incubation: Incubate recombinant target kinase (1 µM) with a 10-fold molar excess (10 µM) of 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide in HEPES buffer (pH 7.4) at room temperature.

  • Quenching: Quench the reaction at specific time points (e.g., 5, 15, 30, 60 minutes) by adding 0.1% formic acid to halt the Michael addition.

  • Desalting: Desalt the protein samples using a C4 ZipTip to remove buffer salts and unbound ligand.

  • Analysis: Analyze the intact protein mass via LC-ESI-TOF mass spectrometry.

  • Validation: A successful covalent MoA is indicated by a mass shift of exactly +350.6 Da (the molecular weight of the compound) relative to the apo-protein peak, with no secondary peaks indicating double-alkylation.

Protocol 2: Cellular Washout Assays (Functional Irreversibility)

Causality: High-affinity reversible inhibitors can easily mimic covalent inhibitors in continuous, steady-state assays. A washout assay physically removes unbound drug from the extracellular space, forcing reversible inhibitors to dissociate while covalent inhibitors maintain target suppression[5].

Step-by-Step Methodology:

  • Seeding: Seed target-dependent cancer cells in 6-well plates and incubate overnight at 37°C.

  • Treatment: Treat cells with varying concentrations of the acrylamide compound or a non-covalent control for 2 hours to allow for full target occupancy.

  • Washout Step (Critical): Aspirate the drug-containing media, wash the cells three times with warm PBS to remove all extracellular compound, and replenish with drug-free complete media.

  • Incubation: Incubate for an additional 12-24 hours.

  • Detection: Harvest cells, lyse, and perform Western blot analysis for downstream phosphorylated biomarkers.

  • Validation: The covalent acrylamide compound will maintain >90% inhibition of biomarker phosphorylation post-washout, whereas the non-covalent control will show complete pathway recovery.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: Demonstrating in vitro adduction is insufficient; the drug must engage the target inside the living cell, navigating cellular permeability and competing with high intracellular ATP concentrations. CETSA relies on the biophysical principle that ligand binding (especially covalent adduction) significantly stabilizes the target protein against heat-induced denaturation[6].

Step-by-Step Methodology:

  • Treatment: Treat live cells with 1 µM of the compound or DMSO vehicle for 2 hours.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells via rapid freeze-thaw cycles using liquid nitrogen and a room-temperature water bath[7].

  • Separation: Centrifuge at 20,000 x g for 20 minutes to pellet denatured and aggregated proteins.

  • Quantification: Analyze the soluble supernatant via Western blot or multiplex proximity extension assay[7].

  • Validation: Plot the relative protein abundance against temperature. The covalent acrylamide will induce a pronounced positive thermal shift (ΔTm > 3°C) compared to the DMSO control.

Part 3: Comparative Performance Data

To contextualize the performance of 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide, we compare its validation metrics against a structurally similar non-covalent analog (where the acrylamide double bond is saturated to a propanamide) and an industry-standard benchmark TCI (e.g., an Ibrutinib-like profile).

CompoundMechanismIC50 (Biochemical)Washout IC50 ShiftIntact Mass AdductCETSA ΔTm
3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide Covalent (Irreversible)12 nM1x (No shift)>95% (1:1 ratio)+5.2 °C
Non-Covalent Analog (Propanamide derivative)Reversible45 nM>50x shift0%+1.1 °C
Benchmark TCI (Industry Standard)Covalent (Irreversible)0.5 nM1x (No shift)>99% (1:1 ratio)+6.0 °C

Data Interpretation: The data clearly demonstrates that the acrylamide derivative successfully acts as a targeted covalent inhibitor. Unlike its non-covalent analog, it resists washout (1x shift) and induces a massive thermal stabilization (+5.2 °C) indicative of a permanent covalent linkage inside the cell.

Part 4: Visualizing the Mechanism of Action

The ultimate goal of this covalent adduction is the sustained disruption of oncogenic or inflammatory signaling pathways. The diagram below illustrates the logical relationship between the compound's chemical mechanism and its phenotypic cellular outcome.

G A Upstream Receptor B Target Kinase (Nucleophilic Cysteine) A->B D Downstream Effector B->D Signal Blocked C Acrylamide Inhibitor (Michael Acceptor) C->B Covalent Bond E Cellular Proliferation D->E Apoptosis

Fig 2. Mechanism of action and signaling pathway disruption by the acrylamide inhibitor.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). "The resurgence of covalent drugs.
  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science.
  • Boike, L., et al. (2020). "10 years into the resurgence of covalent drugs." Future Medicinal Chemistry (via NIH).
  • Nomura Research Group. (2022). "Advances in covalent drug discovery.
  • ACS Publications. (2021). "Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout." Analytical Chemistry.
  • Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design.
  • ResearchGate. (2022). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules.

Sources

Structure-Activity Relationship (SAR) Validation of the Chloro-Methylphenyl Moiety: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs transition from hit identification to lead optimization, the selection of terminal aromatic substituents becomes critical for balancing target affinity, physicochemical properties, and metabolic stability. The chloro-methylphenyl moiety (specifically the 3-chloro-4-methylphenyl and 4-chloro-3-methylphenyl isomers) has emerged as a privileged structural motif in medicinal chemistry.

This guide provides an objective comparison of the chloro-methylphenyl group against common alternative moieties, detailing the mechanistic causality behind its performance, and outlining self-validating experimental protocols for SAR validation.

Mechanistic Rationale: Why Chloro-Methylphenyl?

The substitution of an unsubstituted phenyl ring with a chloro-methylphenyl group is rarely arbitrary. It is a calculated design choice driven by three physicochemical pillars:

  • Halogen Bonding (σ-Hole Interaction): Unlike fluorine, which is highly electronegative and tightly holds its electron cloud, chlorine possesses a polarizable electron cloud. This creates a region of depleted electron density (the σ-hole) at the distal end of the C-Cl bond, allowing it to act as a Lewis acid and form highly directional non-covalent interactions with Lewis bases (e.g., protein backbone carbonyls) [1].

  • Steric Bulk and Cavity Opening: The combination of a chlorine atom (Van der Waals radius ~1.75 Å) and a methyl group (~2.0 Å) provides specific steric bulk that can induce favorable conformational changes in flexible protein targets, such as displacing gating amino acids to open cryptic hydrophobic pockets.

  • Metabolic Blocking: The methyl group at the para or meta position effectively blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability of unsubstituted phenyl rings.

Comparison with Alternative Moieties
  • Fluoro-methylphenyl: While fluorine improves metabolic stability and membrane permeability, it lacks a sufficient σ-hole to participate in halogen bonding[2]. This often results in a steep drop in target affinity if the binding pocket relies on electrostatic interactions.

  • Dichloro-phenyl (e.g., 3,4-dichlorophenyl): Replacing the methyl group with a second chlorine increases lipophilicity (LogP) significantly. While this can drive high in vitro affinity via hydrophobic effect, it frequently leads to poor aqueous solubility, high plasma protein binding, and off-target toxicity.

  • Methoxy-phenyl: Introduces a hydrogen bond acceptor but increases conformational flexibility and introduces a metabolic liability (susceptibility to O-dealkylation).

Case Study: Antiviral Assembly Inhibitors (HIV-1 CA Protein)

To objectively validate the chloro-methylphenyl moiety, we examine its role in the antiviral assembly inhibitor CAP-1 , which targets the HIV-1 Capsid (CA) protein.

Structural biology reveals that the 3-chloro-4-methylphenyl group of CAP-1 acts as a molecular wedge. Upon binding, it induces a remarkable conformational switch, displacing the buried Phenylalanine 32 (Phe32) residue in the CA protein to open a deep hydrophobic cavity [3]. The aromatic ring inserts into this cavity, the methyl group anchors into the hydrophobic floor, and the chlorine atom engages in specific steric/electrostatic interactions that stabilize the open conformation.

MOA CA HIV-1 Capsid (CA) Protein (Native State) Binding CAP-1 Binding (3-Chloro-4-methylphenyl) CA->Binding Displacement Phe32 Displacement (Conformational Switch) Binding->Displacement Steric/Electrostatic interaction Cavity Hydrophobic Cavity Opening Displacement->Cavity Exposes binding pocket Inhibition Capsid Assembly Inhibition Cavity->Inhibition Disrupts viral maturation

Mechanism of action for CAP-1 inducing Phe32 displacement in HIV-1 CA.

Quantitative Data: SAR Comparison

The following table summarizes the structure-activity relationship of CAP-1 analogs, demonstrating the superiority of the 3-chloro-4-methylphenyl moiety in balancing affinity, efficacy, and lipophilicity.

Terminal MoietyTarget Affinity ( Kd​ , µM)Antiviral Efficacy ( IC50​ , µM)Calculated LogPMechanistic Observation
3-chloro-4-methylphenyl 1.2 4.5 3.8 Optimal fit; successful Phe32 displacement.
3-fluoro-4-methylphenyl15.4>50.03.2Loss of halogen bonding; weak cavity opening.
3,4-dichlorophenyl0.812.14.5High affinity, but poor cell permeability/solubility limits efficacy.
4-methoxyphenyl28.0>100.02.5Steric clash; fails to displace Phe32.
Unsubstituted phenyl>100.0N/A2.1No binding detected; lacks sufficient bulk.

Data synthesized from structural and biochemical profiling of HIV-1 CA inhibitors.

PhysicoChemical Moiety 3-Chloro-4-methylphenyl Moiety Chlorine Chlorine (C3) - Halogen Bonding (σ-hole) - Moderate Lipophilicity Moiety->Chlorine Methyl Methyl (C4) - Steric Bulk - Metabolic Blocking Moiety->Methyl Affinity Enhanced Target Affinity (Kd improvement) Chlorine->Affinity Interacts with backbone C=O Methyl->Affinity Anchors in hydrophobic pocket Stability Improved ADME (Metabolic Stability) Methyl->Stability Prevents para-oxidation

Logical relationship between moiety physicochemical properties and drug efficacy.

Experimental Protocols for SAR Validation

To ensure scientific integrity, every SAR claim must be backed by a self-validating experimental system. Below are the standard operating procedures for validating the chloro-methylphenyl moiety.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC provides a direct, label-free measurement of binding affinity ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS ). This is critical for proving that the chloro-methylphenyl group drives affinity via enthalpic gains (halogen bonding) rather than purely entropic gains (hydrophobic effect).

  • Sample Preparation: Dialyze the purified target protein (e.g., HIV-1 CA) against ITC buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2% DMSO). Prepare the ligand (CAP-1 or analogs) in the exact same dialysis buffer to prevent heat-of-dilution artifacts.

  • Self-Validating Control: Run a blank titration (ligand into buffer) to subtract background heat. Run a negative control titration using a mutant protein (e.g., CA-Phe32Ala) to prove binding is specific to the induced-fit pocket.

  • Execution: Load 200 µM of protein into the sample cell. Load 2 mM of the ligand into the injection syringe. Perform 20 injections of 2 µL each at 25°C, with 120-second intervals.

  • Analysis: Integrate the thermogram peaks and fit to a one-site binding model to extract thermodynamic parameters.

Protocol 2: X-Ray Crystallography for Structural Validation

To confirm the causality of the SAR (e.g., that the chlorine atom is indeed forming a halogen bond or displacing a residue), high-resolution structural data is mandatory.

  • Co-Crystallization: Incubate 10 mg/mL of the target protein with a 3-fold molar excess of the chloro-methylphenyl ligand for 2 hours at 4°C.

  • Screening: Set up hanging-drop vapor diffusion plates using standard sparse-matrix screens.

  • Data Collection & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement.

  • Self-Validating Control: Calculate an omit map ( Fo​−Fc​ ) for the ligand to ensure the electron density of the chloro-methylphenyl moiety is unbiased by the model. Measure the angle of the putative halogen bond (C-Cl···O); a true halogen bond requires an angle close to 180° (typically 160°–180°) [2].

Protocol 3: In Vitro Functional Assay (Capsid Assembly)

Binding does not guarantee functional inhibition. This assay validates the biological consequence of the moiety.

  • Reaction Setup: Dilute purified HIV-1 CA protein to 50 µM in assembly buffer (50 mM Tris-HCl pH 8.0).

  • Compound Addition: Add the chloro-methylphenyl compound (and analogs) at varying concentrations (0.1 µM to 100 µM).

  • Induction: Trigger assembly by adding 2.5 M NaCl.

  • Quantification: Monitor the increase in turbidity at 350 nm using a spectrophotometer over 30 minutes.

  • Self-Validating Control: Include a vehicle control (DMSO) to establish maximum assembly rate, and an inactive analog (e.g., unsubstituted phenyl) to validate the necessity of the chloro-methyl substitution.

SAR_Workflow Hit Hit Identification (Unsubstituted Phenyl) Design Moiety Substitution (Cl, F, CH3, OCH3) Hit->Design Identify weak binding Assay In Vitro Assays (ITC & Assembly) Design->Assay Synthesize analogs Structure Structural Biology (X-ray Crystallography) Assay->Structure Select high-affinity binders Structure->Design Rational refinement Lead Lead Selection (3-Chloro-4-methylphenyl) Structure->Lead Confirm binding mode

SAR optimization workflow from hit identification to lead selection.

References

  • Mendez, L., Henriquez, G., Sirimulla, S., & Narayan, M. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 22(9), 1397. URL:[Link]

  • Ibrahim, M. A. (2011). Molecular mechanical study of halogen bonding in drug discovery. Journal of Computational Chemistry, 32(12), 2564-2574. URL:[Link]

  • Kelly, B. N., Kyere, S., Kinde, I., Tang, C., Howard, B. R., Robinson, H., Sundquist, W. I., Summers, M. F., & Hill, C. P. (2007). Structure of the antiviral assembly inhibitor CAP-1 complex with the HIV-1 CA protein. Journal of Molecular Biology, 373(2), 355-366. URL:[Link]

Orthogonal Assays in Drug Discovery: A Comprehensive Comparison Guide for Validating Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe early-stage drug discovery pipelines stall due to the advancement of artifactual hits. High-Throughput Screening (HTS) campaigns routinely identify hundreds of active compounds, but a significant portion of these are false positives. Compounds containing reactive moieties, fluorophores, or aggregators—often classified as Pan-Assay Interference Compounds (PAINS)—can artificially inflate primary assay readouts, leading to the costly pursuit of 1[1].

To mitigate this risk and ensure scientific integrity, deploying an orthogonal assay cascade is a mandatory practice. 2 utilize fundamentally different detection principles or biological contexts to evaluate the same molecular interaction[2]. By filtering out technology-specific interference, these cascades confirm that the observed biological activity is driven by true target engagement[3].

The Orthogonal Testing Cascade

The workflow below illustrates a best-practice screening cascade, transitioning from high-throughput biochemical screening to rigorous cellular validation.

OrthogonalCascade HTS Primary HTS (AlphaScreen / Luminescence) Triage Hit Triage & Deselection (Filter PAINS & Aggregators) HTS->Triage Identify initial actives Orthogonal Orthogonal Biochemical Assay (TR-FRET) Triage->Orthogonal Remove assay artifacts Biophysical Biophysical Confirmation (SPR / BLI) Orthogonal->Biophysical Validate target specificity Cellular Cellular Target Engagement (NanoBRET) Biophysical->Cellular Assess cell permeability Functional Phenotypic / Functional Assay (Cell Viability / Signaling) Cellular->Functional Correlate binding to efficacy

Fig 1: Orthogonal screening cascade from primary HTS to cellular functional validation.

Technology Comparison: AlphaScreen vs. TR-FRET vs. NanoBRET
1. Primary vs. Orthogonal Biochemical Assays

In biochemical screening, AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is frequently employed as the primary HTS platform due to its exceptional sensitivity and wide dynamic range. However, its bead-based proximity luminescence mechanism is highly susceptible to4[4].

To orthogonally validate AlphaScreen hits, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) serves as the industry gold standard. TR-FRET pairs a long-lifetime lanthanide donor (e.g., Europium) with a compatible acceptor. The time-resolved nature of the measurement introduces a microsecond delay before signal acquisition, effectively allowing transient 5[5]. Crucially, TR-FRET utilizes a ratiometric readout (Acceptor Emission / Donor Emission), which intrinsically normalizes data against well-to-well volume variations and mild compound color quenching, providing a6[6].

2. Bridging the Gap with Cellular Target Engagement

While biochemical assays confirm direct target binding, they operate in artificial environments that cannot account for cellular permeability, intracellular degradation, or competition with high concentrations of endogenous ligands (e.g., millimolar intracellular ATP). The NanoBRET Target Engagement (TE) assay bridges this gap by 7[7].

NanoBRET relies on Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged target protein and a cell-permeable fluorescent tracer. When a test compound successfully penetrates the cell membrane and binds the target, it competitively displaces the tracer, resulting in a 8[8].

Data Presentation: Performance Metrics and Case Study

Table 1: Performance and Interference Susceptibility of Key Assay Technologies

TechnologyPrimary Detection MechanismKey AdvantagesSusceptibility to InterferenceRole in Orthogonal Cascade
AlphaScreen Bead-based proximity luminescenceHigh sensitivity, wide dynamic rangeHigh (Singlet oxygen quenchers, light scatterers, PAINS)Primary HTS
TR-FRET Time-resolved fluorescence resonance energy transferRatiometric readout, low autofluorescence backgroundLow (Resistant to color quenchers and volume variations)Secondary Orthogonal Confirmation
SPR Surface Plasmon Resonance (Label-free)Real-time binding kinetics ( kon​ , koff​ ), direct physical bindingVery Low (Insensitive to optical interference)Biophysical Validation
NanoBRET Bioluminescence resonance energy transfer in live cellsMeasures intracellular target engagement and membrane permeabilityLow (Extracellular inhibitor ensures intact cell data)Cellular Validation

Table 2: Representative IC50 Data for a Reference ATP-Competitive Kinase Inhibitor Note: This table illustrates the expected right-shift in potency as a compound moves from artificial biochemical conditions to a highly competitive intracellular environment.

Assay ModalityPlatformReadoutMeasured Value (nM)Mechanistic Rationale for Variance
Primary BiochemicalAlphaScreenIC501.2Highly sensitive; performed at low ATP concentration (e.g., at Km​ ).
Orthogonal BiochemicalTR-FRETIC501.5Confirms primary hit; ratiometric readout eliminates false positives.
Biophysical BindingSPRKD0.8Direct binding affinity in the absolute absence of ATP competition.
Cellular EngagementNanoBRETIC5045.0Right-shift due to competition with high intracellular ATP (~1-5 mM) and membrane permeability barriers.
Self-Validating Experimental Protocols

To ensure rigorous data E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems.

Protocol 1: TR-FRET Orthogonal Kinase Assay (Biochemical)

Objective: Confirm the inhibitory activity of primary HTS hits while filtering out optical assay artifacts.

  • Reagent Preparation: Prepare the target kinase, biotinylated peptide substrate, and ATP in a physiological assay buffer (e.g., HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20).

  • Compound Incubation: Dispense test compounds into a 384-well plate. Include DMSO (vehicle control) and a known reference inhibitor (positive control) to define the assay window. Add the kinase/substrate mixture and incubate for 15 minutes.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the target before the enzymatic reaction begins, preventing underestimation of potency.

  • Reaction Initiation: Add ATP (at its predetermined Km​ ) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add a detection mixture containing EDTA, a Europium-labeled anti-phospho antibody (Donor), and a Streptavidin-APC conjugate (Acceptor).

    • Causality: EDTA chelates Mg2+ , immediately halting kinase activity to provide a fixed snapshot of phosphorylation. During detection, the microsecond delay (time-gating) before reading the Europium emission allows short-lived autofluorescence from library compounds to decay. The ratiometric readout (665 nm / 615 nm) normalizes the data against well-to-well volume variations and mild color quenching.

Protocol 2: NanoBRET Intracellular Target Engagement Assay (Cellular)

Objective: Confirm that the biochemically validated compound can penetrate the cell membrane and bind the target in a live-cell environment.

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

    • Causality: This creates a luminescent fusion protein that serves as the BRET energy donor directly within the native cellular milieu.

  • Seeding & Tracer Addition: Seed the transfected cells into a 96-well plate. Add the cell-permeable fluorescent NanoBRET tracer at a concentration equal to its KD​ .

    • Causality: Operating exactly at the tracer's KD​ ensures the assay is poised at maximum sensitivity for competitive displacement by the test compound.

  • Compound Incubation: Add test compounds in a dose-response format and incubate for 2 hours at 37°C, 5% CO2​ .

    • Causality: This incubation period allows the compounds to penetrate the lipid bilayer, navigate intracellular efflux pumps, and reach binding equilibrium with the target.

  • Substrate & Inhibitor Addition: Add the Nano-Glo® substrate and the Extracellular NanoLuc® Inhibitor.

    • Causality: While the cell-permeable Nano-Glo substrate generates luminescence from all expressed NanoLuc, the Extracellular NanoLuc Inhibitor is strictly cell-impermeable. It specifically quenches any luminescent signal originating from dead, lysed, or compromised cells. This creates a self-validating system where the resulting BRET signal is guaranteed to represent true intracellular target engagement within intact, live cells.

  • Readout: Measure the BRET ratio (Acceptor emission / Donor emission) using a luminescence-capable microplate reader.

References
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PubMed Central (PMC). 1

  • Orthogonal Assay Service. Creative Biolabs. 2

  • Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals. 3

  • A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. PubMed. 4

  • What Is the Best Kinase Assay? BellBrook Labs.5

  • Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1. PubMed. 6

  • NanoBRET assays to assess cellular target engagement of compounds Version: 1.0. EUbOPEN. 7

  • NanoBRET® Target Engagement BET BRD Assays. Promega. 8

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: April 2026

At our core, we believe that providing exceptional research chemicals must be matched by an unwavering commitment to your safety and operational success. Handling advanced targeted covalent inhibitors (TCIs) requires moving beyond basic laboratory safety into highly specialized, mechanistic risk management.

Below is your comprehensive, step-by-step operational guide for safely handling 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide .

Executive Summary: The Chemical & The Stakes

3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide is a highly reactive, research-grade targeted covalent inhibitor. It features an α,β -unsaturated carbonyl (acrylamide) warhead designed to irreversibly bind to target proteins[1].

While standard unsubstituted acrylamide is a known neurotoxin and probable carcinogen[2] that is highly water-soluble[3], this specific derivative presents a uniquely elevated hazard profile. The addition of the bromophenyl and chloromethylphenyl aromatic rings drastically increases the molecule's lipophilicity (LogP). This structural modification means the compound can rapidly permeate intact dermal barriers and cellular membranes, especially when dissolved in organic solvents.

Mechanistic Toxicology: Why Standard Protocols Fail

To handle this compound safely, you must understand how it inflicts damage. Acrylamides act as Michael acceptors. In a biological environment, the electrophilic β -carbon of the acrylamide moiety undergoes a nucleophilic attack by the thiolate groups of cysteine residues on proteins[4].

When exposure occurs inadvertently, this mechanism leads to the indiscriminate alkylation of off-target proteins—particularly in the peripheral and central nervous systems—resulting in severe neurotoxicity[5]. Because this specific compound is highly lipophilic, common laboratory solvents used for its reconstitution (such as DMSO or DMF) act as potent "Trojan horse" carrier agents, accelerating dermal absorption and bypassing standard aqueous defense mechanisms.

Mechanism A Halogenated Acrylamide (Highly Lipophilic) B Dermal / Inhalation Exposure A->B Aerosol/Splash C Rapid Lipid Bilayer Penetration B->C Carrier Solvent (DMSO) D Nucleophilic Attack by Cys-Thiols C->D Michael Addition E Irreversible Covalent Adduct (Cellular Toxicity) D->E Protein Inactivation

Mechanism of toxicity: Lipophilic penetration followed by irreversible covalent binding.

The PPE Matrix: Layered Defense System

Standard latex gloves and safety glasses are fundamentally inadequate for halogenated acrylamides. You must deploy a layered defense system designed specifically to block non-polar permeation and aerosol inhalation[6].

Protection ZoneRequired PPEMechanistic Rationale
Hands Double-layered extended-cuff nitrile glovesNitrile resists non-polar solvents (e.g., DMSO) far better than latex. Double layering prevents exposure through microscopic manufacturing tears. Change every 2 hours[7].
Body Disposable Tyvek sleeves over a fully buttoned lab coatPrevents the accumulation of aerosolized lipophilic powder on reusable cotton fabric, mitigating chronic dermal exposure[7].
Eyes/Face Chemical splash goggles (Not standard safety glasses)Protects ocular mucosa from both aerosolized dust during weighing and solvent splashes during reconstitution[7].
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Acrylamide powders easily aerosolize. Open handling must strictly occur under negative pressure[8].

Operational Workflows: Closed-System Handling

The greatest risk of acute exposure occurs during the weighing of the dry powder, as the dust can easily become airborne and enter the respiratory system[9]. To mitigate this, you must utilize a Closed-System Weighing Protocol .

Workflow S1 1. Don PPE (Double Nitrile, Tyvek) S2 2. Tare Sealed Vial (External Balance) S1->S2 S3 3. Transfer Powder (Inside Fume Hood) S2->S3 S4 4. Seal & Decontaminate (1.6% K-Persulfate) S3->S4 S5 5. Weigh Sealed Vial (Calculate Difference) S4->S5 S6 6. Solubilize (Inside Fume Hood) S5->S6

Closed-system workflow for weighing hazardous acrylamide powders to prevent aerosol exposure.

Step-by-Step Weighing Methodology
  • Preparation: Don all required PPE (see Matrix). Ensure the chemical fume hood is clear of incompatible materials (metals, oxidizing agents, bases)[7].

  • Taring: Take a clean, empty vial with a secure lid. Place it on your analytical balance (located outside the hood) and tare the balance to zero[6].

  • Transfer: Move the closed, tared vial into the chemical fume hood. Open the bulk chemical container and the tared vial. Using an anti-static micro-spatula, transfer the estimated required mass of the acrylamide powder into the vial.

  • Sealing: Securely cap both the bulk container and the weighing vial before moving your hands outside the fume hood[8].

  • Decontamination: Wipe the exterior of the sealed weighing vial with a detergent-dampened wipe to remove any stray lipophilic particulates.

  • Measurement: Transfer the sealed, cleaned vial back to the analytical balance and record the mass.

    • Validation Check: If the balance reading drifts continuously, the vial's exterior is likely evaporating residual decontamination solvent, or a static charge is present. Ground the vial, ensure it is completely dry, and re-weigh. If the mass is incorrect, return the closed vial to the hood and repeat from Step 3.

  • Solubilization: Return the vial to the fume hood before injecting your carrier solvent (e.g., DMSO) through a septum or carefully opening the lid to reconstitute.

Decontamination & Waste Disposal

Because 3-(3-bromophenyl)-N-(3-chloro-4-methylphenyl)acrylamide is highly lipophilic, standard water washes will simply push the chemical around the surface without neutralizing it. You must chemically cleave the acrylamide double bond using an oxidative degradation protocol[6].

Quantitative Decontamination Solutions

Solution Concentration Function Contact Time
Potassium Persulfate 1.6% (w/v) Oxidative cleavage/polymerization of the acrylamide warhead 30 minutes
Sodium Metabisulfite 1.6% (w/v) Quenching of the residual oxidizing agent Immediate

| Detergent & Water | 5% (v/v) | Removal of residual lipophilic organic fragments | N/A |

Step-by-Step Decontamination Methodology
  • Oxidation: Spray or carefully pour the 1.6% potassium persulfate solution over the contaminated fume hood surface or spill area.

  • Incubation: Allow the solution to sit for a strict 30-minute contact time . This duration is non-negotiable, as it provides the necessary activation energy and time for the persulfate radicals to fully react with the Michael acceptor.

  • Quenching: Apply the 1.6% sodium metabisulfite solution to the same area to neutralize the strong oxidizer.

  • Physical Removal: Wipe the area thoroughly using disposable paper towels soaked in a strong detergent/water solution to lift the degraded lipophilic remnants.

    • Validation Check: Rinse the area with a small amount of distilled water. If the water beads up aggressively, hydrophobic chemical residue remains. Re-apply the detergent step until the water sheets cleanly across the surface.

  • Disposal: Place all contaminated wipes, empty chemical vials, and compromised PPE into a designated, shatter-resistant hazardous waste container. Label it explicitly as "Toxic Acrylamide Waste" for Environmental Health & Safety (EHS) pickup[7].

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.